1H-Pyrazolo[4,3-d]pyrimidin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDXYVOXVJOKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160776 | |
| Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13877-56-0 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13877-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Rise of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Derivatives: A Technical Guide to Their Biological Activity
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapies. Derivatives of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, in particular, have demonstrated a wide spectrum of biological activities, most notably as potent kinase inhibitors with significant anticancer potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Kinase Inhibitory Profile and Antiproliferative Activity
A substantial body of research has highlighted the ability of this compound derivatives to selectively inhibit various protein kinases that are often dysregulated in cancer and other diseases. This inhibitory action translates into potent antiproliferative effects across a range of cancer cell lines. The following tables summarize the in vitro inhibitory activity (IC50 values) of selected derivatives against key kinase targets and cancer cell lines, providing a valuable resource for structure-activity relationship (SAR) studies.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 12b | EGFR (Wild Type) | 0.016 | [1] |
| 12b | EGFR (T790M Mutant) | 0.236 | [1] |
| 14 | CDK2/cyclin A2 | 0.057 | [2] |
| 13 | CDK2/cyclin A2 | 0.081 | [2] |
| 15 | CDK2/cyclin A2 | 0.119 | [2] |
| 13t | JAK3 | 0.0001 | [3] |
| 51 | BRK/PTK6 | Low Nanomolar |
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| 12b | A549 | Lung | 8.21 | [1][4] |
| 12b | HCT-116 | Colon | 19.56 | [1][4] |
| 8 | A549 | Lung | 16.75 | [1] |
| 10 | HCT-116 | Colon | 18.78 | [1] |
| 12a | A549 | Lung | 13.72 | [1] |
| 14 | MCF-7 | Breast | 0.045 | [2] |
| 14 | HCT-116 | Colon | 0.006 | [2] |
| 14 | HepG-2 | Liver | 0.048 | [2] |
| 15 | HCT-116 | Colon | 0.007 | [2] |
| 10e | MCF-7 | Breast | 11 | [5] |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer effects of this compound derivatives are primarily attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. Key targets include the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).
EGFR Signaling Pathway
The EGFR signaling cascade plays a pivotal role in cell proliferation and survival.[6] Ligand binding to EGFR triggers a series of downstream events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][7] Certain this compound derivatives have been shown to be potent inhibitors of both wild-type and mutant forms of EGFR, thereby blocking these pro-survival signals.[1][4]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. scribd.com [scribd.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
1H-Pyrazolo[4,3-d]pyrimidin-7-amine: A Privileged Scaffold for Potent and Selective Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 1H-pyrazolo[4,3-d]pyrimidin-7-amine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere of adenine, the essential component of adenosine triphosphate (ATP). This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the active site of a wide array of protein kinases. The dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making the development of targeted kinase inhibitors a cornerstone of modern therapeutic strategies. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, structure-activity relationships, and its application in the development of inhibitors for key kinase families.
The Privileged Nature of the Pyrazolo[4,3-d]pyrimidine Scaffold
The "privileged" status of the 1H-pyrazolo[4,3-d]pyrimidine scaffold stems from its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition.[1] The pyrazole and pyrimidine rings together offer a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By strategically functionalizing the scaffold at various positions, researchers can achieve high affinity for the target kinase while minimizing off-target effects, a critical aspect of developing safe and effective therapeutics.[2][3]
Synthesis of the this compound Core
The synthesis of the this compound scaffold and its derivatives typically involves a multi-step process. A common strategy begins with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.
A representative synthetic route is outlined below:
-
Formation of the Pyrazole Ring: A common starting point is the reaction of a β-ketoester with a hydrazine derivative to form the core pyrazole ring.
-
Introduction of a Cyano Group: A cyano group is often introduced at a position adjacent to the amino group on the pyrazole ring, which serves as a precursor for the pyrimidine ring.
-
Cyclization to form the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the aminopyrazole-carbonitrile with a suitable one-carbon synthon, such as formamide or a derivative thereof.
-
Functionalization: The resulting 1H-pyrazolo[4,3-d]pyrimidine core can then be further functionalized. For instance, a chloro group can be introduced at the 7-position, which can then be displaced by a variety of amines to yield the desired 7-amino derivatives.[2]
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound based inhibitors is heavily influenced by the nature and position of substituents on the scaffold. Key SAR insights include:
-
Substituents at the N1-position of the pyrazole ring: This position is often directed towards the solvent-exposed region of the ATP-binding pocket. Modifications here can significantly impact solubility, cell permeability, and selectivity.
-
Substituents at the C3-position of the pyrazole ring: This position often points towards the ribose-binding pocket. Introduction of various groups at this position can influence potency and selectivity.
-
The 7-amino group: The amine at this position is crucial for interaction with the hinge region of the kinase. The nature of the substituent on this amine can be varied to optimize binding affinity and selectivity for different kinases.
Quantitative Data: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors based on the pyrazolo[4,3-d]pyrimidine and related pyrazolopyrimidine scaffolds against different kinase targets.
Table 1: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| LGR6768 | CDK7 | 10-100 | SEM, MOLM-13 | 0.44 - 4.4 |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | 20-100 | - | - |
| Compound 14 | CDK2/cyclin A2 | 57 | HCT-116, MCF-7 | 0.006, 0.045 |
| Compound 15 | CDK2/cyclin A2 | 119 | HCT-116, MCF-7 | 0.007, 0.046 |
Data sourced from multiple studies.[2][4][5]
Table 2: Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)
| Compound | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 12b | EGFR (wild-type) | 0.016 | A549, HCT-116 | 8.21, 19.56 |
| Compound 12b | EGFR (T790M mutant) | 0.236 | - | - |
| Erlotinib | EGFR (wild-type) | 0.006 | - | - |
| Erlotinib | EGFR (T790M mutant) | 0.563 | - | - |
Data sourced from a study on 1H-pyrazolo[3,4-d]pyrimidine derivatives.[6]
Table 3: Inhibitory Activity against Janus Kinases (JAKs)
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 3f | JAK1 | 3.4 | PC-3, HEL, K562, MCF-7, MOLT4 | 1.2 - 3.5 |
| Compound 3f | JAK2 | 2.2 | PC-3, HEL, K562, MCF-7, MOLT4 | 1.2 - 3.5 |
| Compound 3f | JAK3 | 3.5 | PC-3, HEL, K562, MCF-7, MOLT4 | 1.2 - 3.5 |
| Ruxolitinib | JAK1/2 | - | - | - |
Data from a study on 4-amino-(1H)-pyrazole derivatives.[7]
Table 4: Inhibitory Activity against Src Family Kinases
| Compound | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative EC50 (µM) |
| Compound 12d | SRC | <0.1 | MDA-MB-231 | 0.1 - 1 |
| Compound 12e | SRC | <0.1 | MDA-MB-231 | 0.1 - 1 |
| PP1 | SRC family | - | - | - |
Data sourced from a study on pyrazolopyrimidines.[8]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel kinase inhibitors. Below are representative protocols for key in vitro and in vivo assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[9][10]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (solubilized in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
Kinase/Substrate Addition: Prepare a 2x kinase/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve.
In Vivo Efficacy Study in Xenograft Models
Xenograft models are instrumental in evaluating the anti-tumor efficacy of kinase inhibitors in a living organism.[15][16][17]
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Pharmacodynamic studies can also be performed on excised tumors to assess target engagement.
Signaling Pathways and Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound-based inhibitors.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade and its inhibition.
CDK-Regulated Cell Cycle
Caption: Overview of CDK-mediated cell cycle progression.
Src Kinase Signaling Pathway
Caption: Key downstream pathways activated by Src kinase.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Conclusion
The this compound scaffold continues to be a highly valuable framework in the design and development of novel kinase inhibitors. Its inherent ability to mimic ATP binding, coupled with its synthetic tractability, allows for the generation of potent and selective inhibitors against a range of clinically relevant kinase targets. The data and protocols presented in this guide offer a foundational resource for researchers in the field, facilitating the continued exploration and optimization of this privileged scaffold for the next generation of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-d]pyrimidin-7-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors and other therapeutic agents. Its resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a fertile ground for the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the rational design of novel therapeutics.
Core Structure and Points of Substitution
The foundational this compound structure offers several key positions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The numbering of the core scaffold is crucial for understanding the SAR data presented.
Caption: Core this compound scaffold and key substitution points.
Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for this compound analogs and related pyrazolopyrimidine derivatives against various biological targets. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs)
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | N7-Substituent | CDK7 IC50 (nM) | CDK2 IC50 (nM) | Reference |
| LGR6768 | H | Isopropyl | Thiol-linked piperidine | 2-Phenylbenzyl | 25 | >1000 | [1] |
| Analog A | H | Isopropyl | H | 4-Phenylbenzyl | >1000 | 50 | [2] |
| BMS-265246 | H | (CH2)2-OH | H | 2,6-difluorophenyl | - | 9 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR)
| Compound ID | N1-Substituent | C6-Substituent | N4-Substituent Linker | N4-Substituent | EGFRwt IC50 (µM) | EGFRT790M IC50 (µM) | Reference |
| 12a | Phenyl | Phenylamino | Hydrazone | Phenyl | 0.021 | - | [4] |
| 12b | Phenyl | Phenylamino | Hydrazone | 4-Chlorophenyl | 0.016 | 0.236 | [4] |
Note: These compounds are 1H-pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the transferability of SAR principles across isomeric scaffolds.
Table 3: Antiproliferative Activity
| Compound ID | Scaffold | Target Cell Line | GI50 (µM) | Reference |
| Compound 9 | N1-methyl-pyrazolo[4,3-d]pyrimidine | MCF-7 (Breast Cancer) | <0.01 | [5] |
| VIIa | 1H-pyrazolo[3,4-d]pyrimidine | Various | 0.326 - 4.31 | [6] |
GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are intended to be a guide and may require optimization for specific applications.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed and thus to the kinase activity.
Materials:
-
Kinase of interest (e.g., CDK7/CycH/MAT1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a no-kinase control.
-
Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer.
-
Add 5 µL of the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways
The this compound analogs often exert their effects by inhibiting key kinases involved in cancer-related signaling pathways. Below are simplified diagrams of the EGFR and CDK7 signaling pathways, common targets for this class of compounds.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
CDK7 Signaling Pathway
Caption: Dual role of CDK7 in cell cycle and transcription, and its inhibition.
Conclusion
The this compound scaffold and its isomers represent a highly versatile platform for the design of potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of substitutions at key positions of the heterocyclic core to achieve desired biological activity and selectivity. By leveraging the compiled quantitative data, detailed experimental protocols, and an understanding of the target signaling pathways, researchers can accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold. Further exploration of this chemical space is warranted to uncover new agents with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
The Pharmacophore of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine: A Technical Guide to a Privileged Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-d]pyrimidin-7-amine core is a versatile and privileged scaffold in medicinal chemistry, recognized for its potent and selective inhibition of a wide range of protein kinases. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of these enzymes, making it a cornerstone for the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth exploration of the pharmacophore of this compound, summarizing key structure-activity relationships (SAR), presenting quantitative data for various derivatives, detailing relevant experimental protocols, and visualizing key biological pathways and workflows.
Core Pharmacophoric Features
The inhibitory activity of this compound derivatives is dictated by the nature and position of substituents on the core scaffold. Analysis of numerous studies reveals a consistent pharmacophore model for kinase inhibition, characterized by several key features:
-
Hinge-Binding Region: The pyrazolo-pyrimidine core itself is the primary hinge-binding motif. The nitrogen atoms at positions 1 and 2 of the pyrazole ring and position 5 of the pyrimidine ring are crucial for forming hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP.
-
Hydrophobic Pockets: Substituents at the C3 and C5 positions of the pyrazolo[4,3-d]pyrimidine ring system typically occupy hydrophobic pockets within the ATP-binding site. Aromatic and aliphatic groups are well-tolerated at these positions and can significantly influence potency and selectivity.
-
Solvent-Accessible Region: The 7-amino group is directed towards the solvent-accessible region of the ATP-binding site. This position is a key point for modification to enhance potency, improve pharmacokinetic properties, and modulate selectivity. Large, flexible, or polar substituents can be introduced here to interact with surface residues of the target kinase.
-
Gatekeeper Interaction: The nature of the substituent at the N1 position of the pyrazole ring can influence the interaction with the "gatekeeper" residue, a critical determinant of kinase selectivity. Bulky substituents at this position can sterically hinder binding to kinases with smaller gatekeeper residues.
Structure-Activity Relationship (SAR) Summary
Systematic modification of the this compound scaffold has led to the discovery of potent inhibitors of various kinase families. The following table summarizes key SAR findings from the literature.
| Position | Modification | Effect on Activity | Target Kinase Examples |
| N1 | Small alkyl groups (e.g., methyl, ethyl) | Generally well-tolerated, can enhance potency. | Src, EGFR |
| Aryl or substituted aryl groups | Can improve potency and selectivity by accessing additional binding pockets. | EGFR | |
| C3 | Hydrogen | Often serves as a baseline for comparison. | General |
| Halogens (e.g., Iodo) | Can serve as a handle for further functionalization via cross-coupling reactions. | BRK/PTK6 | |
| Alkynyl groups | Introduction of a phenylethynyl group has shown potent Src inhibition.[1] | Src | |
| C5 | Aryl or heteroaryl groups | Can occupy a hydrophobic pocket, significantly impacting potency. | EGFR, Acute Lung Injury targets |
| Styryl groups | Can enhance activity, with substitution on the phenyl ring modulating potency. | Acute Lung Injury targets | |
| N7-amino | Substituted anilines | Often leads to potent inhibition, with substituents on the aniline ring fine-tuning activity.[2] | EGFR |
| Aliphatic amines | Generally less active than aromatic amines for EGFR inhibition.[2] | EGFR | |
| Linkers (e.g., hydrazone, thiourea) | Can be used to attach other pharmacophoric fragments to enhance activity.[3] | EGFR |
Quantitative Data: Potency of this compound Derivatives
The following tables summarize the in vitro potency of selected this compound derivatives against various cancer cell lines and kinases.
Table 1: Anti-proliferative Activity of EGFR Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| 12b | A549 (Lung Carcinoma) | 8.21 | [2] |
| 12b | HCT-116 (Colon Carcinoma) | 19.56 | [2] |
| 8 | A549 (Lung Carcinoma) | - | [2] |
| 10 | A549 (Lung Carcinoma) | - | [2] |
| 12a | A549 (Lung Carcinoma) | - | [2] |
Table 2: Kinase Inhibitory Activity of EGFR Inhibitors
| Compound | Kinase | IC50 (µM) | Reference |
| 12b | EGFRWT | 0.016 | [2] |
| 12b | EGFRT790M | 0.236 | [2] |
Table 3: Anti-proliferative Activity of Src Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| 1j | MDA-MB-231 (Triple Negative Breast Cancer) | - | [1] |
Table 4: Kinase Inhibitory Activity of Src Inhibitors
| Compound | Kinase | IC50 (µM) | Reference |
| 1j | Src | 0.0009 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for key experiments.
General Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives often involves a multi-step process. A common strategy is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Protocol:
-
Amide Formation: A substituted carboxylic acid is coupled with an appropriate aminopyrazole using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine (TEA).
-
Cyclization: The resulting amide undergoes intramolecular cyclization upon treatment with a base, such as sodium ethoxide (NaOEt) in ethanol, to form the pyrazolo[4,3-d]pyrimidinone core.
-
Chlorination: The pyrimidinone is then chlorinated, typically using phosphoryl chloride (POCl3), to yield a 7-chloro-1H-pyrazolo[4,3-d]pyrimidine intermediate.
-
Nucleophilic Substitution: The final derivatives are obtained by nucleophilic aromatic substitution of the 7-chloro group with a variety of amines in a suitable solvent like isopropanol (IPA).[4][5]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include vehicle (DMSO) and positive controls.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase, its specific substrate, and assay buffer.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader and calculate the percent inhibition and IC50 values.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][8]
Signaling Pathway: EGFR Inhibition
Many this compound derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by these compounds.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
This guide provides a foundational understanding of the pharmacophore of this compound and its application in the design of potent and selective kinase inhibitors. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
Initial Screening of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine libraries, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The guide details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows.
Introduction to this compound Libraries
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine core of ATP and thereby act as a competitive inhibitor for a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2] Libraries of this compound derivatives are synthesized and screened to identify potent and selective inhibitors against various kinase targets, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, Janus kinases (JAKs), and Breast Tumor Kinase (BRK/PTK6).[1][3][4]
Experimental Protocols
This section outlines the detailed methodologies for key experiments involved in the initial screening of this compound libraries.
High-Throughput Screening (HTS) for Anticancer Activity
A common initial step is to screen the compound library for cytotoxic activity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[5]
Experimental Protocol: High-Throughput MTT Assay [5]
-
Cell Seeding:
-
Harvest and count human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma).
-
Dilute the cell suspension to a seeding density of approximately 5,000 cells/well in a 96-well plate.
-
Dispense 100 µL of the cell suspension into each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting the percentage of viability against the compound concentration.
-
Biochemical Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific kinases, a biochemical assay is performed. Luminescence-based assays that measure ATP consumption are suitable for high-throughput screening.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay [6]
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO in a 384-well plate format.
-
-
Kinase Reaction Preparation:
-
Prepare a master mix containing the assay buffer, the target kinase (e.g., EGFR, Src, JAK2), and the specific peptide substrate.
-
-
Initiation of Kinase Reaction:
-
Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Include a "no kinase" control for 100% inhibition and a vehicle (DMSO) control for 0% inhibition.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity (as more active kinase consumes more ATP).
-
Calculate the percent inhibition for each compound and determine the IC₅₀ values.
-
Data Presentation: Quantitative Screening Results
The following tables summarize the in vitro anti-proliferative activities and kinase inhibitory activities of selected 1H-pyrazolo[3,4-d]pyrimidine derivatives.
Table 1: In Vitro Anti-proliferative Activities of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives against Human Cancer Cell Lines [1]
| Compound | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 8 | 13.72 | 23.33 |
| 10 | 12.33 | 21.45 |
| 12a | 23.45 | 18.76 |
| 12b | 8.21 | 19.56 |
| Erlotinib | 6.77 | 19.22 |
Table 2: EGFR Kinase Inhibitory Activity of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives [1][7]
| Compound | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) |
| 4 | 0.054 | - |
| 12b | 0.016 | 0.236 |
| 15 | 0.135 | - |
| 16 | 0.034 | - |
| Erlotinib | 0.012 | 0.987 |
Table 3: Src Family Kinase Inhibitory Activity of a Phenylpyrazolopyrimidine Derivative (Compound 10) [4]
| Kinase | IC₅₀ (µM) |
| c-Src | 60.4 |
| Btk | 90.5 |
| Lck | 110 |
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their screening.
Caption: Experimental workflow for screening this compound libraries.
Caption: Simplified EGFR signaling pathway and inhibition by 1H-Pyrazolo[4,3-d]pyrimidines.
Caption: Overview of the Src signaling pathway and its inhibition.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives, a promising class of compounds being investigated for their potential as anticancer agents. The unique structural features of this scaffold have led to the development of potent and selective inhibitors of key cellular targets, particularly Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell cycle and transcription.
Core Structure and Rationale
The 1H-Pyrazolo[4,3-d]pyrimidine core is a bioisostere of the natural purine ring system, which is a fundamental component of ATP, the primary energy currency of the cell and a substrate for kinases. This structural mimicry allows these derivatives to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity. The 7-amino group provides a key interaction point and a site for further chemical modification to enhance potency and selectivity.
Mechanism of Action: Targeting Cyclin-Dependent Kinases
A significant focus of research on this compound derivatives has been their ability to inhibit Cyclin-Dependent Kinases (CDKs). CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, play critical roles in orchestrating the cell cycle and regulating gene transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1]
Inhibition of CDK7
A particularly promising target for this class of compounds is CDK7. CDK7 is a central component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[2] By inhibiting CDK7, this compound derivatives can simultaneously disrupt two fundamental processes required for cancer cell growth and survival: cell cycle progression and transcription.[1][3] This dual mechanism of action makes them particularly attractive as anticancer therapeutics.
The inhibition of CDK7 by these derivatives leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[4]
References
Targeting EGFR: An In-depth Technical Guide to 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Compounds
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) remains a pivotal target in oncology. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth, making it a prime candidate for targeted therapies. Within the diverse landscape of EGFR inhibitors, compounds featuring the 1H-Pyrazolo[4,3-d]pyrimidin-7-amine scaffold have emerged as a promising class of potent and selective agents. This technical guide provides a comprehensive overview of the core aspects of targeting EGFR with these compounds, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Rationale for Targeting EGFR with 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the naturally occurring purine nucleoside, which is a key component of ATP.[1] This structural similarity allows these compounds to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[2][3] The design of these inhibitors often incorporates specific pharmacophoric features to enhance their binding affinity and selectivity for the EGFR ATP-binding site.[1][2] These features typically include a heterocyclic system to occupy the adenine binding region and a hydrophobic moiety to interact with the hydrophobic region I of the ATP-binding site.[1][2]
Quantitative Data: Inhibitory Potency and Anti-proliferative Activity
The efficacy of this compound derivatives is quantified through various in vitro assays, primarily measuring their direct inhibitory effect on EGFR kinase activity (IC50) and their ability to halt the growth of cancer cell lines (GI50 or IC50). Below is a summary of key quantitative data for representative compounds from recent studies.
| Compound | Target | IC50 (µM) | Cell Line | Anti-proliferative IC50/GI50 (µM) | Reference |
| Compound 4 | EGFR | 0.054 | - | - | [1] |
| Compound 15 | EGFR | 0.135 | NCI-60 Panel | 0.018 - 9.98 (GI50) | [1] |
| Compound 16 | EGFR | 0.034 | NCI-60 Panel | 0.018 - 9.98 (GI50) | [1] |
| Compound 12b | EGFRwt | 0.016 | A549 | 8.21 | [2][4] |
| EGFRT790M | 0.236 | HCT-116 | 19.56 | [2][4] | |
| Compound 11 | IGF1R | 0.012 | - | - | [5] |
| EGFR (L858R) | 0.031 | - | - | [5] | |
| ErbB2 | 0.011 | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the typical experimental protocols for the synthesis and evaluation of this compound compounds.
General Synthesis Pathway
The synthesis of this compound derivatives often follows a multi-step process. A common route involves the initial formation of a pyrazole ring, followed by the construction of the fused pyrimidine ring.
A representative synthetic scheme starts with the chlorination of a 1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one derivative using phosphorous oxychloride.[6] The resulting 4-chloro intermediate then undergoes hydrazinolysis to yield a 4-hydrazinyl derivative, which can be further modified.[6]
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Cell-Based Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cells that are dependent on EGFR signaling.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., A549, HCT-116, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.[1][2]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS, or a fluorescence-based assay.[7]
-
Data Analysis: The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).
Signaling Pathways and Mechanism of Action
This compound compounds act by inhibiting the tyrosine kinase activity of EGFR. This blockade prevents the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling cascades critical for cancer cell survival and proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Some of these compounds have also demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2][8] For instance, compound 12b was found to induce apoptosis and arrest the cell cycle at the S and G2/M phases.[2][8]
Future Directions and Conclusion
The this compound scaffold represents a versatile and potent platform for the development of novel EGFR inhibitors. Current research is focused on optimizing the structure of these compounds to improve their efficacy against drug-resistant EGFR mutations, such as T790M, while minimizing off-target effects to reduce toxicity.[3][9] Further investigations into their in vivo efficacy, pharmacokinetic profiles, and safety are essential to translate these promising preclinical findings into clinical applications. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance this important class of anti-cancer agents.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines as multi-targeted inhibitors of insulin-like growth factor-1 receptor (IGF1R) and members of ErbB-family receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Scaffold as a Core for Bruton's Tyrosine Kinase (BTK) Inhibition: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family, is a critical signaling node in B-lymphocyte development, activation, and survival.[1] Its pivotal role in the B-cell receptor (BCR) signaling pathway has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[2] The inhibition of BTK can disrupt pro-survival signals, leading to apoptosis and reduced proliferation of malignant B-cells.[3]
The pyrazolopyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, known for its ability to mimic the adenine region of ATP and form key hydrogen bonds with the kinase hinge region. While the query specifically addresses the 1H-Pyrazolo[4,3-d]pyrimidin-7-amine core, the vast majority of published research and clinically approved agents are based on its isomer, the 1H-pyrazolo[3,4-d]pyrimidine scaffold. This isomer is the core of the first-in-class, FDA-approved BTK inhibitor, Ibrutinib (PCI-32765).[4][5]
Given the wealth of available data, this guide will focus on the extensively validated 1H-pyrazolo[3,4-d]pyrimidin-4-amine core as a highly relevant and instructive surrogate. The principles of BTK inhibition, structure-activity relationships, and experimental evaluation detailed herein provide a robust framework applicable to the broader class of pyrazolopyrimidine-based inhibitors.
The BTK Signaling Pathway and Mechanism of Inhibition
Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, leading to the sequential activation of SRC family kinases (like LYN) and SYK. These kinases phosphorylate adaptor proteins, creating a scaffold that recruits and activates BTK at the plasma membrane.[1][6] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream pathways, including NF-κB and MAPK, culminating in B-cell proliferation, differentiation, and survival.[6] Pyrazolo[3,4-d]pyrimidine-based inhibitors act as ATP-competitive agents, binding to the ATP-binding site in the kinase domain of BTK, thereby preventing its phosphorylation activity and halting the downstream signaling cascade.[3]
Caption: The BTK signaling cascade initiated by BCR engagement.
Structure-Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidine Inhibitors
The development of potent and selective BTK inhibitors from the pyrazolo[3,4-d]pyrimidine scaffold has been guided by extensive SAR studies. Many successful inhibitors, including Ibrutinib, are irreversible, forming a covalent bond with a cysteine residue (Cys481) in the ATP binding pocket of BTK.[4][7]
Key SAR insights include:
-
Pyrazolo[3,4-d]pyrimidine Core : The N1 and amino group at C4 of the core act as a "hinge-binder," forming critical hydrogen bonds with the backbone of Met477 and Glu475 in the hinge region of BTK.[8]
-
N1-Position of Pyrazole : This position is typically substituted with a group that provides a vector to the solvent-exposed region. In Ibrutinib, this is a piperidine ring. Modifications here can influence solubility, cell permeability, and pharmacokinetic properties.[9]
-
C3-Position of Pyrazole : This position often accommodates a substituted aryl group, like the phenoxyphenyl group in Ibrutinib, which occupies a hydrophobic pocket. Modifications in this region are crucial for tuning potency and selectivity.[9]
-
Covalent Warhead : An electrophilic moiety, commonly an acrylamide group, is appended to the N1-substituent. This group acts as a Michael acceptor, forming a covalent bond with the thiol of Cys481, leading to irreversible inhibition and prolonged pharmacodynamic effects.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications | MDPI [mdpi.com]
- 5. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of JAK3 by 1H-Pyrazolo[3,4-d]pyrimidin-6-amino Derivatives: A Technical Guide
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are integral components of the JAK-STAT signaling pathway. This pathway is a critical mediator of cellular responses to a multitude of cytokines and growth factors, playing a fundamental role in immunity, cell proliferation, differentiation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.
Of the four JAK members, JAK3 is primarily expressed in hematopoietic cells and is essential for the development and function of lymphocytes. Its restricted expression profile makes it a highly attractive therapeutic target for autoimmune disorders, such as rheumatoid arthritis, with the potential for reduced side effects compared to less selective pan-JAK inhibitors. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, and its derivatives have been extensively explored as potent and selective JAK3 inhibitors.
This guide provides an in-depth technical overview of the inhibition of JAK3 by 1H-Pyrazolo[3,4-d]pyrimidin-6-amino derivatives, focusing on their mechanism, quantitative data, experimental evaluation protocols, and the signaling pathways they modulate.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a direct mechanism for transmitting information from extracellular cytokine signals to the nucleus to modulate gene transcription.
Mechanism:
-
Ligand Binding: A cytokine or growth factor binds to its specific transmembrane receptor.
-
Receptor Dimerization & JAK Activation: This binding induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs.[1]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] The recruited STATs are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[3]
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[3][1]
JAK3 specifically associates with the common gamma chain (γc), a receptor subunit shared by several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are crucial for lymphocyte function.[2][4] Inhibition of JAK3, therefore, potently blocks signaling from these critical immune-regulating cytokines.
Quantitative Analysis of 1H-Pyrazolo[3,4-d]pyrimidin-6-amino Inhibitors
A key goal in developing JAK3 inhibitors is achieving high selectivity against other JAK family members to minimize off-target effects. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has proven effective in generating potent and selective inhibitors. Many of these compounds function as covalent inhibitors by targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is not conserved in other JAK family members.[4][5][6] This covalent interaction provides high potency and prolonged duration of action.
The table below summarizes the inhibitory activity (IC50) of representative 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives against JAK family kinases, demonstrating their potency and selectivity for JAK3.
| Compound | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) | Reference |
| Tofacitinib | 3.5 | - | - | - | - | - | [7] |
| Compound 13t | 0.1 | 125.3 | 436.5 | 117.8 | >1250-fold | >4360-fold | [5] |
| Compound 13k | 1.1 | 134.7 | 456.2 | 121.5 | >122-fold | >414-fold | [5] |
| Compound 13n | 0.9 | 129.8 | 443.7 | 119.3 | >144-fold | >493-fold | [5] |
| Compound 9 | 69 (cellular IC50) | >3000 | >3000 | >3000 | >43-fold | >43-fold | [4] |
Data presented is for illustrative purposes based on published findings. IC50 values can vary based on assay conditions.
Experimental Protocols
The evaluation of novel JAK3 inhibitors involves a tiered screening approach, progressing from direct enzymatic assays to cell-based models that assess activity in a physiological context.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[8][9]
A. Materials and Reagents:
-
Recombinant human JAK3 enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)
-
ATP (Adenosine Triphosphate)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]
-
Test compounds (1H-Pyrazolo[3,4-d]pyrimidin-6-amino derivatives) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminescence-capable plate reader
B. Protocol:
-
Compound Plating: Serially dilute test compounds in DMSO. Add 1 µL of each dilution (or DMSO for control) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a solution of recombinant JAK3 enzyme in kinase buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare a substrate/ATP mixture in kinase buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay measures a compound's ability to inhibit the proliferation of cells that are dependent on JAK3 signaling for survival and growth. Ba/F3, a murine pro-B cell line, engineered to express human JAK3 and a specific cytokine receptor, is commonly used.[4]
A. Materials and Reagents:
-
Ba/F3 cells stably expressing human JAK3 and the common gamma chain (γc)
-
Growth medium (e.g., RPMI-1640 with 10% FBS, antibiotics)
-
Cytokine for stimulation (e.g., Interleukin-2, IL-2)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White, clear-bottom 96-well cell culture plates
B. Protocol:
-
Cell Seeding: Wash Ba/F3-JAK3 cells to remove any residual growth factors and resuspend them in a cytokine-free medium. Seed the cells into a 96-well plate at a density of ~10,000 cells/well.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Stimulation: Add a pre-determined concentration of IL-2 to all wells (except for the negative control) to stimulate JAK3-dependent proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cell number.
-
Data Acquisition: After a brief incubation, measure the luminescence.
-
Analysis: Normalize the data to controls and plot the percent inhibition of proliferation against compound concentration to determine the cellular IC50 value.
STAT5 Phosphorylation Assay (Western Blot)
This assay directly assesses the inhibitor's ability to block the downstream signaling cascade by measuring the phosphorylation of STAT5, a primary substrate of JAK3.
A. Materials and Reagents:
-
Human T-cell line (e.g., Kit225) or primary human T-cells
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine for stimulation (e.g., IL-2)
-
Test compounds dissolved in DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (pSTAT5) and anti-total-STAT5 (tSTAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Standard Western blot equipment (gels, transfer system, imaging system)
B. Protocol:
-
Cell Culture and Starvation: Culture cells to the desired density. Prior to the experiment, starve the cells in a low-serum or serum-free medium for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the starved cells with various concentrations of the test compound (or DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-2 for a short period (e.g., 15-30 minutes) to induce robust STAT5 phosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them on ice using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against pSTAT5. Subsequently, strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for pSTAT5 and normalize them to the total STAT5 signal. This will show the dose-dependent inhibition of STAT5 phosphorylation by the compound.
Structure-Activity Relationship (SAR) Logic
The development of potent and selective 1H-pyrazolo[3,4-d]pyrimidine inhibitors involves systematic modification at various positions of the core scaffold to optimize interactions with the JAK3 active site.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
An In-depth Technical Guide to 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Assays
For Researchers, Scientists, and Drug Development Professionals
The 1H-Pyrazolo[4,3-d]pyrimidin-7-amine scaffold and its related isomers, such as the well-studied 1H-pyrazolo[3,4-d]pyrimidine, are privileged structures in medicinal chemistry.[1][2][3][4] These compounds are known to be potent inhibitors of a variety of protein kinases and are being actively investigated for their therapeutic potential in oncology and inflammatory diseases.[5][6][7][8][9] This guide provides a comprehensive overview of the core experimental protocols for evaluating the biological activity of this class of compounds.
Data Presentation: Quantitative Analysis of Pyrazolopyrimidine Derivatives
The following tables summarize the inhibitory activities of various pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity of Pyrazolopyrimidine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 5e | Human Hepatoma Carcinoma (7402) | Not Specified | 4.55 | [2] |
| Compound 5e | Human Hepatoma Carcinoma (7221) | Not Specified | 6.28 | [2] |
| ZMF-10 | MDA-MB-231 (Breast Cancer) | Not Specified | 3.48 | [5] |
| Compound 12b | A549 (Lung Cancer) | Not Specified | 40.54 µg/mL | |
| Compound 12a | A549 (Lung Cancer) | Not Specified | 47.83 µg/mL | |
| Compound 12b | Caco-2 (Colon Cancer) | Not Specified | 29.77 µg/mL | |
| Pyrimidine-tethered chalcone (B-4) | A549 (Lung Cancer) | Not Specified | 20.49 ± 2.7 | [10] |
| Pyrimidine-5-carbonitrile 10b | A549 (Lung Cancer) | Not Specified | 5.85 | [10] |
| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung Cancer) | Not Specified | 4.55 | [10] |
| Pyrimidine-bridged combretastatin 4 | A549 (Lung Cancer) | Not Specified | 3.38 | [10] |
| Pyrimidine-bridged combretastatin 5 | A549 (Lung Cancer) | Not Specified | 3.71 | [10] |
| Compound XVI | NCI-60 Subpanel | 5-dose assay | 1.17 - 18.40 | |
| Compound S29 | Daoy (Medulloblastoma) | MTS Assay | 1.72 | [6] |
| Compound SI163 | Daoy (Medulloblastoma) | MTS Assay | 3.5 | [6] |
| Compound S7 | Daoy (Medulloblastoma) | MTS Assay | 6.24 | [6] |
| Compound 12b | A549 & HCT-116 | Anti-proliferative | 0.016 | [11] |
Table 2: Kinase Inhibitory Activity of Pyrazolopyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| ZMF-10 | PAK1 | Not Specified | 174 | [5] |
| 13t | JAK3 | Not Specified | 0.1 | [7] |
| eCF506 | SRC | Not Specified | < 0.5 | [9] |
| Compound 15 | CDK2/cyclin A2 | Not Specified | 61 | [8][12] |
| Compound 51 | BRK/PTK6 | Biochemical Assay | 3.37 ± 2.19 | [13] |
| Compound 15y | TBK1 | Not Specified | 0.2 | [14] |
| D38 | PD-1/PD-L1 Interaction | HTRF Assay | 9.6 | [15] |
| PhPP derivative 6 | Src Kinase | Not Specified | 21,700 | [16] |
| PhPP derivative 4 | Src Kinase | Not Specified | 24,700 | [16] |
| 12b | EGFRWT | Not Specified | 16 | [11] |
| 12b | EGFRT790M | Not Specified | 236 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of a compound on cell survival and proliferation.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, Caco-2, Hela, HT1080) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24-48 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolopyrimidine derivatives (e.g., ranging from 1 to 500 µM) for 48 hours.[1]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Plate cells, such as the Daoy medulloblastoma cell line, in a 96-well plate at a density of 12,500 cells/well.[6]
-
Compound Incubation: Treat the cells with the pyrazolopyrimidine-based Src kinase inhibitors at the desired concentrations.[6]
-
MTS Reagent: Add the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to the wells.
-
Incubation and Measurement: Incubate the plate and then measure the absorbance to determine the level of cell proliferation.[6]
Kinase Inhibition Assays
These assays are crucial for determining the specific molecular targets of the pyrazolopyrimidine compounds.
This type of assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., Src, CDK2/cyclin A2), a peptide substrate, and ATP (often radiolabeled, like [³²P]ATP).[6][8]
-
Inhibitor Addition: Add the pyrazolopyrimidine compound at various concentrations to the reaction mixture.
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Detection of Phosphorylation: Measure the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated peptide on a filter and quantifying the radioactivity.[6] For luminescence-based assays, the amount of remaining ATP is measured, which is inversely proportional to kinase activity.[8]
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Mechanistic Assays
These assays provide insights into the cellular mechanisms through which the compounds exert their effects.
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazolopyrimidine derivative at its IC50 concentration for a specified time (e.g., 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[10]
This assay is used to determine if the compound induces programmed cell death.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest.
-
Staining: Stain the cells with a kit that can differentiate between viable, apoptotic, and necrotic cells, such as an Annexin V-FITC and propidium iodide (PI) kit.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.[1]
This technique is used to detect and quantify specific proteins, which can help in understanding the effect of the compound on signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the pyrazolopyrimidine compound, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of EGFR, Akt, Erk).[17]
-
Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and then add a chemiluminescent substrate to visualize the protein bands.
In Vivo Efficacy Studies
These studies are essential for evaluating the therapeutic potential of a compound in a living organism.
Protocol:
-
Animal Model: Utilize an appropriate animal model, such as a mouse model of visceral leishmaniasis or a rat adjuvant-induced arthritis model.[7][18]
-
Compound Administration: Administer the pyrazolopyrimidine compound to the animals, typically through oral dosing.[18]
-
Monitoring: Monitor the animals for signs of disease progression and any potential toxicity.
-
Efficacy Assessment: At the end of the study, assess the efficacy of the compound by measuring relevant parameters, such as parasite load in the case of leishmaniasis or paw swelling in the arthritis model.[7][18]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways targeted by pyrazolopyrimidine derivatives and a general experimental workflow for their evaluation.
Caption: General experimental workflow for the evaluation of pyrazolopyrimidine derivatives.
Caption: Simplified CDK signaling pathway and inhibition by pyrazolopyrimidine derivatives.
Caption: Overview of Src kinase signaling and its inhibition.
References
- 1. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of molecular docking studies conducted on 1H-Pyrazolo[4,3-d]pyrimidin-7-amine and related pyrazolopyrimidine derivatives as inhibitors of various protein kinases implicated in cancer and inflammatory diseases. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and binding mechanisms of this important class of inhibitors.
Introduction to Pyrazolopyrimidine Inhibitors
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for numerous anticancer agents.[1][2][3][4] This scaffold is considered a bioisostere of the adenine ring of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding site of various protein kinases.[2] Consequently, derivatives of pyrazolopyrimidine have been extensively investigated as inhibitors of key kinases involved in cell proliferation and signaling, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Janus Kinase 3 (JAK3).[1][3][4][5][6] Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors and guiding the design of more potent and selective drug candidates.
Experimental Protocols for Molecular Docking
The following sections detail the common methodologies employed in the molecular docking of pyrazolopyrimidine inhibitors, based on protocols described in the cited literature.
Software and Algorithms
A variety of software packages are utilized for molecular docking studies of pyrazolopyrimidine inhibitors. Commonly reported software includes:
-
Discovery Studio 4.0: Utilized for its C-Docker protocol in studies involving CDK2 inhibitors.[5]
-
AutoDock 4.2: A widely used tool for docking studies, employing a flexible ligand docking approach.[7]
-
Schrödinger Suite: This comprehensive suite is used for various computational tasks, including 3D QSAR, molecular docking (using Glide), and molecular dynamics simulations.
-
MOE (Molecular Operating Environment): Another integrated software package used for molecular modeling and drug discovery.
Protein Preparation
The preparation of the target protein structure is a critical first step for accurate molecular docking. The general workflow is as follows:
-
Structure Retrieval: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). Examples include PDB ID: 2A4L for CDK2 and PDB ID: 5Y3N for TRAP1 kinase.[5][8]
-
Preprocessing: The raw PDB file is processed to remove water molecules, co-ligands, and any other non-essential molecules.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH. Charges are then assigned to each atom.
-
Energy Minimization: The energy of the protein structure is minimized using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes and achieve a more stable conformation.
Ligand Preparation
The small molecule inhibitors (ligands) also require careful preparation:
-
Structure Generation: The 2D structures of the pyrazolopyrimidine derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their lowest energy conformation.
-
Charge and Tautomer Assignment: Appropriate charges and tautomeric states are assigned to the ligand molecules.
Docking Simulation and Analysis
The docking process involves placing the prepared ligand into the defined binding site of the protein and evaluating the binding affinity.
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand in the PDB structure. A grid box is generated around this active site to define the search space for the docking algorithm.
-
Docking Execution: The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock or the C-Docker protocol in Discovery Studio, is run to generate multiple possible binding poses of the ligand in the protein's active site.
-
Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol) or a docking score. The poses are then ranked based on these scores.
-
Binding Mode Analysis: The top-ranked poses are visually inspected to analyze the binding mode, including key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the active site. For instance, in the case of CDK2 inhibitors, essential hydrogen bonds with the residue Leu83 are often analyzed.[5]
Quantitative Data from Docking and Biological Studies
The following tables summarize the quantitative data from various studies on this compound and related inhibitors, including their inhibitory activities against different targets and their cytotoxic effects on cancer cell lines.
Table 1: Inhibitory Activity of Pyrazolopyrimidine Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | - | [5] |
| 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | - | [5] |
| 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | - | [5] |
| Sorafenib | CDK2/cyclin A2 | 0.184 ± 0.01 | - | [5] |
| 12b | EGFRWT | 0.016 | -23.67 | [1][3][4] |
| 12b | EGFRT790M | 0.236 | -21.66 | [1][3][4] |
| 6c | DDR1 | 0.044 | - | [9] |
| 13t | JAK3 | 0.0001 | - | [6] |
| 15y | TBK1 | 0.0002 | - | [10] |
Table 2: Cytotoxic Activity of Pyrazolopyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 14 | MCF-7 | 0.045 | [5] |
| 14 | HCT-116 | 0.006 | [5] |
| 14 | HepG-2 | 0.048 | [5] |
| 15 | MCF-7 | 0.046 | [5] |
| 15 | HCT-116 | 0.007 | [5] |
| 15 | HepG-2 | 0.048 | [5] |
| 12b | A549 | 8.21 | [1][3][4] |
| 12b | HCT-116 | 19.56 | [1][3][4] |
| 6c | HCT-116 | 4.00 | [9] |
| 6c | MDA-MB-231 | 3.36 | [9] |
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for molecular docking and a simplified representation of a kinase signaling pathway targeted by pyrazolopyrimidine inhibitors.
Caption: A typical workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
Molecular docking has proven to be an invaluable tool in the discovery and development of this compound and related pyrazolopyrimidine derivatives as potent kinase inhibitors. The methodologies outlined in this guide, coupled with the summarized quantitative data and visual representations of workflows and pathways, provide a solid foundation for researchers in the field. Future studies will likely continue to leverage these computational approaches to design next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of cancer and other diseases.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing In Vitro Assays for 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-d]pyrimidin-7-amine scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a potent modulator of various cellular signaling pathways. Derivatives of the closely related pyrazolopyrimidine core have demonstrated significant activity as kinase inhibitors, making them a focal point in the development of targeted therapies, particularly in oncology.[1][2][3] This technical guide provides an in-depth overview of the essential in vitro assays required to characterize the biological activity of compounds based on this core structure, complete with detailed experimental protocols, data presentation standards, and visualizations of key cellular processes.
Core Concepts in Evaluating Pyrazolopyrimidine Activity
The primary mechanism of action for many pyrazolopyrimidine derivatives is the inhibition of protein kinases.[1][4] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Therefore, a robust in vitro evaluation strategy should focus on quantifying the direct interaction with kinase targets, assessing the impact on cellular viability and proliferation, and elucidating the downstream effects on signaling cascades.
Biochemical Assays: Direct Target Inhibition
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified enzyme. For this compound derivatives, kinase inhibition assays are paramount.
Kinase Inhibition Assays
These assays measure the ability of a test compound to inhibit the enzymatic activity of a specific kinase. The half-maximal inhibitory concentration (IC50) is the primary metric derived from these experiments, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Example Kinase Inhibition Data for Pyrazolopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 51 | BRK/PTK6 | <10 | [5] |
| 7n | FGFR1 | 1.2 | [6] |
| 7n | FGFR2 | 0.7 | [6] |
| 7n | FGFR3 | 2.0 | [6] |
| 12b | EGFRWT | 16 | [7] |
| 12b | EGFRT790M | 236 | [7] |
| 15y | TBK1 | 0.2 | [8] |
| SI388 | Src | <50 | [9] |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is a common method for determining kinase inhibition.
-
Reagent Preparation : Prepare a solution of the test compound at various concentrations. Prepare kinase, fluorescently labeled ATP tracer, and europium-labeled anti-tag antibody solutions in the appropriate assay buffer.
-
Assay Plate Preparation : Add the kinase and test compound to a 384-well plate and incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection : Add a mixture of the tracer and antibody to each well.
-
Signal Measurement : After another incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis : Calculate the percent inhibition based on controls and plot the data to determine the IC50 value.
Cell-Based Assays: Cellular Effects and Pathway Analysis
Cell-based assays are crucial for understanding the effects of a compound in a more biologically relevant context. These assays can confirm that the compound is cell-permeable and active in a cellular environment.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of a compound on cell survival and growth. The half-maximal growth inhibition (GI50) or cytotoxic concentration (IC50) are key readouts.
Table 2: Example Cell-Based Activity of Pyrazolopyrimidine Derivatives
| Compound ID | Cell Line | Assay Type | GI50/IC50 (µM) | Reference |
| 5, 7 | Multiple | MTT | Micromolar | [2] |
| 12b | A549 | MTT | 8.21 | [7][10] |
| 12b | HCT-116 | MTT | 19.56 | [7][10] |
| 7d | OVCAR-4 | SRB | 1.74 | [11] |
| 7d | NCI-H460 | SRB | 4.44 | [11] |
| 15 & 16 | NCI-60 Panel | SRB | 0.018 - 9.98 | [12] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for Target Engagement and Downstream Signaling
Western blotting is a key technique to confirm that the compound inhibits the intended target within the cell and to investigate the downstream consequences of this inhibition.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis : Treat cells with the test compound, then lyse the cells to extract proteins.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors.
-
Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis : Quantify the band intensities to determine the change in protein phosphorylation.
Visualizing Cellular Pathways and Experimental Workflows
Diagrams are essential for illustrating the complex relationships in signaling pathways and for outlining experimental procedures.
Caption: Inhibition of the FGFR signaling cascade by a pyrazolopyrimidine derivative.
Caption: A typical workflow for the in vitro evaluation of pyrazolopyrimidine compounds.
Conclusion
The in vitro evaluation of this compound derivatives requires a multi-faceted approach. By combining direct enzyme inhibition assays with a suite of cell-based experiments, researchers can build a comprehensive profile of a compound's activity. This systematic approach is essential for identifying promising lead candidates for further development in the quest for novel targeted therapies. The detailed protocols and structured data presentation outlined in this guide provide a framework for the rigorous and reproducible assessment of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Application of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine and Its Isomers in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the pyrazolopyrimidine scaffold, with a specific focus on the 1H-Pyrazolo[4,3-d]pyrimidin-7-amine core and its more extensively researched isomer, 1H-Pyrazolo[3,4-d]pyrimidine, in the context of cancer cell line studies. This document summarizes quantitative data on their anticancer activity, details common experimental protocols, and visualizes the key signaling pathways and workflows involved in their evaluation.
A Note on Isomerism: The core structure this compound is a structural isomer of the more commonly studied 1H-Pyrazolo[3,4-d]pyrimidine derivatives. The key difference lies in the arrangement of nitrogen and carbon atoms within the fused pyrazole and pyrimidine rings. This subtle structural change significantly impacts the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. Due to a greater abundance of published research on the [3,4-d] scaffold, this guide will primarily focus on this class of compounds while including all available data on the [4,3-d] isomer to provide a comprehensive picture of the pyrazolopyrimidine class in oncology research.
Mechanism of Action: Targeting Key Oncogenic Pathways
Derivatives of the 1H-Pyrazolo[3,4-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Their structural similarity to adenine, a key component of ATP, allows them to act as competitive inhibitors in the ATP-binding pocket of these essential enzymes.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant body of research has focused on designing 1H-Pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2] This includes activity against wild-type EGFR and clinically relevant mutant forms, such as EGFRT790M, which is a common mechanism of resistance to first-generation EGFR inhibitors.[2] By blocking the kinase activity of EGFR, these compounds effectively inhibit downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are central to regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.
Diverse Kinase Targets
The versatility of the pyrazolopyrimidine scaffold has enabled the development of inhibitors for a wide range of other kinases implicated in cancer progression:
-
Breast Tumor Kinase (BRK/PTK6): Specific inhibitors based on this scaffold have demonstrated anti-metastatic potential by targeting BRK.[3]
-
P21-activated kinase 1 (PAK1): Novel 1H-Pyrazolo[3,4-d]pyrimidine derivatives have been shown to trigger cancer cell apoptosis, induce endoplasmic reticulum (ER) stress, and reduce cell migration through PAK1 inhibition.[4]
-
Discoidin Domain Receptor 1 (DDR1): Derivatives have been developed that potently inhibit DDR1, a receptor tyrosine kinase involved in collagen-mediated signaling that promotes tumor growth and metastasis.[5]
-
Janus Kinase 3 (JAK3): Highly selective JAK3 inhibitors have been synthesized, showing potential for treating autoimmune disorders and certain hematological malignancies.
Data Presentation: In Vitro Anticancer Activity
The following tables provide a consolidated summary of the in vitro anticancer activity, reported as IC50 values (the concentration required to inhibit 50% of cell growth), for various pyrazolopyrimidine derivatives against a panel of human cancer cell lines.
Table 1: Activity of 1H-Pyrazolo[4,3-d]pyrimidine Analogues
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 5e | 7402 | Human Hepatoma | 4.55 | [6] |
| 7221 | Human Hepatoma | 6.28 | [6] |
Table 2: Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Target(s) | Reference |
| 12b | A549 | Lung Carcinoma | 8.21 | EGFR | [2] |
| HCT-116 | Colorectal Carcinoma | 19.56 | EGFR | [2] | |
| ZMF-10 | MDA-MB-231 | Breast Adenocarcinoma | 3.48 | PAK1 | [4] |
| 6c | HCT-116 | Colorectal Carcinoma | 4.00 | DDR1 | [5] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.36 | DDR1 | [5] | |
| 10e | MCF-7 | Breast Adenocarcinoma | 11 | Not Specified | [7][8] |
| 7 | MCF-7 | Breast Adenocarcinoma | 14 | Not Specified | [7] |
| 1d | MCF-7 | Breast Adenocarcinoma | 1.74 | Not Specified | [9] |
| VIIa | Various (57 lines) | Multiple | 0.326 - 4.31 | Not Specified | [1] |
Disclaimer: This is a representative selection of data from the cited literature. For a comprehensive list of all tested compounds and their activities, please refer to the original publications.
Experimental Protocols
The preclinical evaluation of novel pyrazolopyrimidine derivatives relies on a standardized set of in vitro assays to quantify their anticancer efficacy and elucidate their mechanism of action.
Cell Viability Assay (MTT Assay)
The MTT assay is a cornerstone colorimetric method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are plated in 96-well microtiter plates at a predetermined density (e.g., 5,000 cells per well) and are allowed to adhere and resume growth for 24 hours.
-
Compound Treatment: The adhered cells are then exposed to a range of concentrations of the pyrazolopyrimidine derivatives, typically in a serial dilution format, for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.
-
Solubilization: A solubilizing agent, most commonly dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution, which is directly proportional to the number of viable cells, is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The data is used to generate a dose-response curve, from which the IC50 value is calculated.[9]
Cell Cycle Analysis via Flow Cytometry
This technique is employed to ascertain whether a compound induces cell cycle arrest.
-
Treatment: Cancer cells are treated with the test compound, typically at its predetermined IC50 concentration, for a set time (e.g., 24 or 48 hours).
-
Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed using a permeabilizing agent like cold 70% ethanol, which preserves the cellular structure while allowing dyes to enter.
-
Staining: The fixed cells are treated with RNase to prevent staining of double-stranded RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is analyzed as they pass through a laser beam in a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a specific phase compared to untreated controls indicates a compound-induced cell cycle arrest.[2]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, thereby quantifying the induction of apoptosis.
-
Treatment: Cells are exposed to the test compound for a duration known to induce cell death.
-
Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: The cells are resuspended in a specialized binding buffer and co-stained with two fluorescent probes:
-
Annexin V-FITC: This protein has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI): This dye can only enter cells that have lost their membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.
-
-
Flow Cytometry Analysis: The stained cell population is analyzed by flow cytometry, which can distinguish four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). This allows for the precise quantification of apoptosis induction.[2]
Conclusion and Future Outlook
The this compound core and, more prominently, its 1H-Pyrazolo[3,4-d]pyrimidine isomer, constitute a highly "privileged" scaffold in modern medicinal chemistry for the development of targeted anticancer agents. Compounds built around this framework have demonstrated significant potential by inhibiting a wide array of oncogenic kinases. This inhibition leads to downstream effects such as the suppression of cell proliferation, induction of programmed cell death (apoptosis), and cell cycle arrest across a diverse range of cancer cell lines.
The chemical tractability of the pyrazolopyrimidine scaffold allows for extensive modification, which has been successfully exploited to generate potent and highly selective kinase inhibitors. While the vast majority of published research has concentrated on the [3,4-d] isomer, the data clearly indicates that the broader pyrazolopyrimidine class holds considerable promise for the future of cancer therapeutics. Further exploration into the less-studied [4,3-d] isomers and other structural variants is a compelling research direction that may uncover novel structure-activity relationships and lead to the development of next-generation anticancer drugs.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Scaffolds as Chemical Probes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biochemical properties, and application of compounds based on the 1H-pyrazolo[4,3-d]pyrimidine core, with a specific focus on its 7-amino derivatives, as chemical probes for various biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
Introduction to Pyrazolo[4,3-d]pyrimidines
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as an ATP-competitive inhibitor. Its structural similarity to adenine allows it to effectively target the ATP-binding sites of numerous enzymes, particularly kinases. This characteristic has led to the development of a multitude of derivatives with potent inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases. This guide focuses on the 7-amino substituted pyrazolo[4,3-d]pyrimidines and related isomers, which have demonstrated significant potential as selective chemical probes.
Synthesis Protocols
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives can be achieved through various chemical routes. A common strategy involves the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring.
General Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
A prevalent method for synthesizing the isomeric 1H-pyrazolo[3,4-d]pyrimidine core, which shares significant biological relevance, is outlined below. This multi-step synthesis begins with the cyclization of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine to form a pyrazole intermediate. Subsequent cyclization with formamide, followed by chlorination and nucleophilic substitution, yields the desired amino-substituted pyrazolopyrimidine.
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine is refluxed in ethanol.
Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one The resulting aminopyrazole is heated in formamide.
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine The pyrazolopyrimidinone is chlorinated using phosphorus oxychloride (POCl₃).[1]
Step 4: Synthesis of N-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amines The chloro-substituted intermediate is reacted with a desired amine via nucleophilic aromatic substitution to yield the final product.[2][3]
A detailed experimental protocol for a similar synthesis is described in the "Experimental Protocols" section.
Quantitative Data: Biological Activity
The following tables summarize the inhibitory activities of various 1H-pyrazolo[4,3-d]pyrimidin-7-amine and related pyrazolopyrimidine derivatives against different biological targets.
Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR)
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 12b | EGFRWT | 0.016 | - | [4][5] |
| 12b | EGFRT790M | 0.236 | - | [4][5] |
| 8 | A549 | Potent | A549 | [4] |
| 10 | A549 | Potent | A549 | [4] |
| 12a | A549 | Potent | A549 | [4] |
| 12b | A549 | 8.21 | A549 | [4] |
| 12b | HCT-116 | 19.56 | HCT-116 | [4] |
Table 2: Inhibition of Discoidin Domain Receptor 1 (DDR1)
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| 6c | DDR1 | 44 | HCT-116 | 4.00 | [6] |
| 6c | DDR1 | 44 | MDA-MB-231 | 3.36 | [6] |
Table 3: Inhibition of Janus Kinase 3 (JAK3)
| Compound | Target | IC₅₀ (nM) | Reference |
| 13t | JAK3 | 0.1 | [7] |
Table 4: Inhibition of Dihydrofolate Reductase (DHFR)
| Compound | Target | IC₅₀ (µM) | Reference |
| 7c | DHFR | < 1 | [1] |
| 7d | DHFR | < 1 | [1] |
| 7f | DHFR | < 1 | [1] |
| 7i | DHFR | < 1 | [1] |
| 7j | DHFR | < 1 | [1] |
| 7l | DHFR | < 1 | [1] |
| Methotrexate | DHFR | 5.61 | [1] |
Table 5: Inhibition of TANK-Binding Kinase 1 (TBK1)
| Compound | Target | IC₅₀ (nM) | Reference |
| 15y | TBK1 | 0.2 | [8] |
| BX795 | TBK1 | 7.1 | [8] |
| MRT67307 | TBK1 | 28.7 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving pyrazolopyrimidine derivatives.
Synthesis of 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid
This protocol describes the synthesis of a key intermediate for generating a library of DHFR inhibitors.[1]
-
Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4): Compound 3 (1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) is chlorinated using phosphorous oxychloride (POCl₃) by heating at 106°C for 6 hours.
-
Reaction with 4-aminobenzoic acid: A mixture of compound 4 and 4-aminobenzoic acid in isopropanol is heated for 16-18 hours.
-
Work-up: After cooling, the precipitate is filtered, washed, and dried to yield the product.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol can be adapted for various kinases like EGFR, DDR1, and JAK3.
-
Reagents: Kinase enzyme, substrate (e.g., a peptide), ATP, and the test compound (pyrazolo[4,3-d]pyrimidine derivative).
-
Procedure: The kinase, substrate, and test compound are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ADP produced.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazolopyrimidine derivative for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the effect of a compound on the cell cycle progression.[1]
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content.
Signaling Pathways and Mechanisms of Action
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold allows it to modulate a variety of signaling pathways critical in disease pathogenesis.
EGFR Signaling Pathway
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been shown to be potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[4][5] By blocking the ATP-binding site of the EGFR kinase domain, these compounds inhibit its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.
References
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solid-Phase Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, constituting the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purine has made it a valuable template for the design of kinase inhibitors and other targeted therapies. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of these compounds, facilitating structure-activity relationship (SAR) studies and accelerating the drug discovery process. This technical guide provides an in-depth overview of the solid-phase synthesis of 1H-pyrazolo[3,4-d]pyrimidines, detailing established experimental protocols, presenting quantitative data, and illustrating relevant biological pathways.
Core Synthetic Strategies on Solid Support
Two primary strategies have emerged for the efficient solid-phase synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core: a traceless approach utilizing an Aza-Wittig/electrocyclic ring closure reaction on Rink Amide resin, and a multi-step sequence on Merrifield resin.
Aza-Wittig/Electrocyclic Ring Closure on Rink Amide Resin
This elegant and convergent strategy allows for the rapid assembly of the pyrazolo[3,4-d]pyrimidine core with the introduction of diversity at two key positions. The synthesis commences with the immobilization of a pyrazole carboxylic acid precursor onto the Rink Amide resin. Subsequent reaction with a primary amine forms a resin-bound imine. The key transformation involves an Aza-Wittig reaction with an isocyanate, followed by an electrocyclic ring closure to furnish the desired heterocyclic system. A final cleavage step releases the target compounds from the solid support.[1]
Experimental Workflow: Aza-Wittig/Electrocyclic Ring Closure
Caption: Workflow for the solid-phase synthesis of 1H-pyrazolo[3,4-d]pyrimidines via the Aza-Wittig/electrocyclic ring closure strategy.
Detailed Experimental Protocol: Aza-Wittig/Electrocyclic Ring Closure
-
Step 1: Immobilization of Pyrazole Precursor
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Activate the pyrazole carboxylic acid precursor (e.g., 4-formyl-1-phenyl-1H-pyrazole-5-carboxylic acid) with a suitable coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated acid to the swollen resin and agitate at room temperature until coupling is complete (monitor by Kaiser test).
-
Wash the resin extensively with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
-
Step 2: Imine Formation
-
Swell the resin-bound pyrazole precursor in a solution of trimethyl orthoformate.
-
Add the desired primary amine and a catalytic amount of a Lewis acid (e.g., scandium(III) triflate).
-
Agitate the mixture at room temperature until imine formation is complete.
-
Wash the resin with DMF, DCM, and methanol, and dry.
-
-
Step 3: Aza-Wittig/Electrocyclic Ring Closure
-
Swell the resin-bound imine in anhydrous tetrahydrofuran (THF).
-
Add a solution of triphenylphosphine and the desired isocyanate in THF.
-
Heat the reaction mixture under inert atmosphere until the reaction is complete.
-
Wash the resin with THF, DMF, DCM, and methanol, and dry.
-
-
Step 4: Cleavage
-
Treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Purify the product by preparative high-performance liquid chromatography (HPLC).
-
Quantitative Data: Aza-Wittig Synthesis
The yields of the final 1H-pyrazolo[3,4-d]pyrimidine products are dependent on the nature of the primary amine and isocyanate building blocks used.
| Compound | R' (from Amine) | R'' (from Isocyanate) | Overall Yield (%) | Purity (%) |
| 1a | 4-Methoxyphenyl | Phenyl | 60 | >95 |
| 1b | 4-Methylphenyl | Phenyl | 67 | >95 |
| 1c | 4-Chlorophenyl | Phenyl | 9.6 | >95 |
| 1d | Benzyl | Phenyl | 75 | >95 |
| 1e | Phenyl | 4-Fluorophenyl | 15 | >95 |
| 1f | 4-Methoxyphenyl | 4-Fluorophenyl | 7 | >95 |
Data adapted from Liao, Y. et al. Tetrahedron Lett. 2013, 54 (50), 6855–6857.[1]
Multi-Step Synthesis on Merrifield Resin
An alternative approach involves the construction of the pyrazolo[3,4-d]pyrimidine ring system on a Merrifield resin. This method is particularly useful for the synthesis of amino-substituted derivatives. The synthesis typically begins with the attachment of a suitable pyrazole building block to the resin, followed by a sequence of reactions including reductive amination, substitution, and intramolecular cyclization to form the fused pyrimidine ring.[2]
Experimental Workflow: Merrifield Resin Synthesis
Caption: Workflow for the solid-phase synthesis of amino-substituted 1H-pyrazolo[3,4-d]pyrimidines on Merrifield resin.
Detailed Experimental Protocol: Merrifield Resin Synthesis
-
Step 1: Attachment of Pyrazole Building Block
-
Swell Merrifield resin in DMF.
-
React the resin with a suitable pyrazole precursor containing a nucleophilic group (e.g., a hydroxyl or amino group) in the presence of a base such as sodium hydride or potassium carbonate.
-
Wash the resin thoroughly and dry.
-
-
Step 2: Reductive Amination
-
Swell the resin in a suitable solvent (e.g., 1% acetic acid in DMF).
-
Add the desired aldehyde or ketone and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
-
Agitate the mixture at room temperature until the reaction is complete.
-
Wash the resin and dry.
-
-
Step 3: Substitution
-
Treat the resin-bound amine with an appropriate electrophile (e.g., an acyl chloride or a sulfonyl chloride) in the presence of a base.
-
Monitor the reaction for completion.
-
Wash the resin and dry.
-
-
Step 4: Intramolecular Cyclization
-
Induce intramolecular cyclization to form the pyrimidine ring. This can be achieved by heating the resin in a high-boiling point solvent or by treating it with a specific reagent to promote ring closure.
-
Wash the resin and dry.
-
-
Step 5: Cleavage
-
Cleave the final product from the resin using a strong acid such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[2]
-
Isolate and purify the product as described previously.
-
Quantitative Data: Merrifield Resin Synthesis
Quantitative data for this multi-step synthesis is highly dependent on the specific building blocks and reaction conditions employed at each stage. Researchers can expect moderate to good overall yields, typically in the range of 20-60%, with purities generally exceeding 90% after HPLC purification.
Biological Significance and Signaling Pathways
Many 1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit potent biological activity by targeting and inhibiting various protein kinases that are crucial for cell signaling, proliferation, and survival. Understanding these pathways is essential for the rational design of new therapeutic agents.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, migration, and survival. Aberrant Src activity is frequently observed in various cancers. 1H-Pyrazolo[3,4-d]pyrimidines can act as ATP-competitive inhibitors of Src, blocking its downstream signaling cascades.
Caption: Inhibition of the Src kinase signaling pathway by 1H-pyrazolo[3,4-d]pyrimidines.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy to cut off the blood supply to tumors. Certain 1H-pyrazolo[3,4-d]pyrimidines have been shown to be potent inhibitors of VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway by 1H-pyrazolo[3,4-d]pyrimidines, leading to anti-angiogenic effects.[3]
CDK2/Cyclin E Signaling Pathway
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a critical regulator of the G1/S phase transition of the cell cycle. Dysregulation of this complex is a hallmark of many cancers. 1H-Pyrazolo[3,4-d]pyrimidines can inhibit CDK2, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK2/Cyclin E complex by 1H-pyrazolo[3,4-d]pyrimidines, resulting in cell cycle arrest at the G1/S transition.[4]
Conclusion
The solid-phase synthesis of 1H-pyrazolo[3,4-d]pyrimidines provides a robust and efficient platform for the generation of diverse chemical libraries for drug discovery. The Aza-Wittig/electrocyclic ring closure and the multi-step synthesis on Merrifield resin are two powerful strategies that enable the exploration of the chemical space around this important scaffold. A thorough understanding of the underlying synthetic methodologies and the biological pathways targeted by these compounds will continue to drive the development of novel and effective therapeutics based on the 1H-pyrazolo[3,4-d]pyrimidine core.
References
- 1. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
In-Depth Technical Guide: Kinase Inhibition Assay Protocol for Pyrazolopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protocols and methodologies for evaluating the inhibitory activity of pyrazolopyrimidine derivatives against protein kinases. Pyrazolopyrimidines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including their role as potent kinase inhibitors in targeted cancer therapy.[1][2] This document outlines both biochemical and cell-based assays, data analysis techniques, and visual representations of key experimental workflows and signaling pathways.
Introduction to Pyrazolopyrimidine-Based Kinase Inhibitors
Protein kinases are pivotal enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1] Pyrazolopyrimidine scaffolds are structurally similar to the adenine base of ATP, allowing them to competitively bind to the ATP-binding pocket of kinases and inhibit their function.[2][3][4] This guide details the experimental procedures to quantify the inhibitory potency of these derivatives.
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase enzyme. These assays measure the reduction in kinase activity in the presence of the test compound. A common approach is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[5]
Principle of the Luminescence-Based Assay
The core principle of this assay is to measure the activity of a kinase by quantifying the consumption of ATP.[5] A lower kinase activity results in more ATP remaining in the solution. This remaining ATP is then used in a subsequent reaction catalyzed by a luciferase to produce a luminescent signal. Therefore, a high luminescent signal corresponds to strong inhibition of the kinase.[5]
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening.
Materials:
-
Recombinant full-length target kinase enzyme (e.g., JAK2, Src)[5]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[5]
-
White, flat-bottom 384-well assay plates[5]
-
Multichannel pipettor, plate shaker, and a luminescence plate reader[5]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolopyrimidine derivatives in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.[5][6]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only vehicle control, and a known positive control inhibitor to the appropriate wells of the 384-well plate.[5]
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the target kinase enzyme, and the specific peptide substrate. The concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[5]
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. A "no kinase" control, containing the reaction mixture without the enzyme, should be included to represent 100% inhibition.[5]
-
Incubation: Gently mix the plate on a plate shaker and incubate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.[5][6]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the generation of a luminescent signal.[5]
-
Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal, and then measure the luminescence intensity of each well using a plate reader.[5]
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for evaluating the efficacy of an inhibitor within a physiological context. These assays measure the effect of the compound on cellular processes that are dependent on the target kinase's activity, such as cell proliferation and survival.[6]
Principle of the Cell Proliferation Assay
A common method to assess the cellular activity of a kinase inhibitor is to measure its effect on the proliferation of cancer cell lines that are known to be dependent on the target kinase's signaling pathway.[6] A reduction in cell viability or proliferation indicates that the compound is effectively inhibiting the kinase within the cellular environment.
Experimental Protocol: Cell Proliferation Assay
This protocol outlines a typical cell proliferation assay using a reagent such as CellTiter-Glo®, which measures the number of viable cells in culture based on quantitation of the ATP present.
Materials:
-
Human cancer cell line with known dependence on the target kinase (e.g., MCF7, K562).[6][7]
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[6][7]
-
Pyrazolopyrimidine test compounds dissolved in DMSO.[6]
-
Cell proliferation reagent (e.g., CellTiter-Glo®).[6]
-
96-well clear-bottom cell culture plates.[6]
-
Luminometer.[6]
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include DMSO-only treated wells as a negative control.[6]
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[6]
-
Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition: Measure the luminescence using a luminometer.
Experimental Workflow Diagram
Caption: Workflow for a cell-based proliferation assay to determine inhibitor efficacy.
Data Analysis and Presentation
Calculation of IC50 and EC50
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of a biochemical process by 50%.[8] The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response in a cell-based assay.[6]
Calculation Steps:
-
Calculate Percent Inhibition/Viability:
-
Data Plotting: Plot the percent inhibition or viability against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 or EC50 value.[7]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various pyrazolopyrimidine derivatives against different kinases and cancer cell lines, as reported in the literature.
Table 1: Biochemical Inhibitory Activity of Pyrazolopyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 50 | PI3Kα | 2.6 | [2][4] |
| Compound 12 | BTK | 4.2 | [4] |
| Compound 13 | BTK | 11.1 | [4] |
| Compound 4 | EGFR | 54 | [9] |
| Compound 16 | EGFR | 34 | [9] |
| eCF506 | SRC | < 0.5 | [10] |
| Compound 37 | TrkA | 2.4 | [11] |
| Compound 37 | TrkC | 0.2 | [11] |
| Compound 42 | TrkA | 87 | [11] |
Table 2: Cellular Activity of Pyrazolopyrimidine Derivatives
| Compound | Cell Line | EC50 (µM) | Reference |
| Compound 22 | Breast, Liver, Lung Cancer Cells | < 10 | [2] |
| Compound 7j | MCF7 | 12 | [10] |
| Compound 7k | MCF7 | 12 | [10] |
| B8 | U87 | 15.9 | [12] |
| B8 | T98 | 14.8 | [12] |
| B63 | U87 | 2.71 | [12] |
| B63 | T98 | 2.54 | [12] |
| Compound 5d | HCT-116 | 9.87 | [13] |
| Compound 5e | HCT-116 | 8.15 | [13] |
Signaling Pathway Visualization
Pyrazolopyrimidine derivatives often target kinases involved in critical signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which can be inhibited by these compounds.
Generic RTK Signaling Pathway
Caption: Simplified RTK signaling pathway and points of inhibition by pyrazolopyrimidine derivatives.
This guide provides a foundational framework for the in vitro and in-cell evaluation of pyrazolopyrimidine-based kinase inhibitors. The detailed protocols and data presentation formats are intended to support researchers in the systematic assessment of these promising therapeutic compounds.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00454F [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
3D-QSAR Modeling of 1H-Pyrazolo[3,4-d]pyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine and serving as a core component in numerous kinase inhibitors.[1] Its derivatives have been extensively explored for their therapeutic potential, particularly as anticancer agents targeting a variety of protein kinases such as Glycogen Synthase Kinase-3 (GSK-3), IL-2 inducible tyrosine kinase (Itk), TRAP1, Src, Abl, and Epidermal Growth Factor Receptor (EGFR).[2][3][4][5][6][7] Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has emerged as a powerful computational tool to understand the intricate relationship between the three-dimensional structure of these compounds and their biological activity, thereby guiding the design of more potent and selective inhibitors.
This technical guide provides an in-depth overview of 3D-QSAR modeling for 1H-Pyrazolo[3,4-d]pyrimidine compounds, summarizing key quantitative data, detailing experimental protocols from cited studies, and visualizing the underlying workflows and concepts.
Core Concepts in 3D-QSAR Modeling
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized to derive correlations between the steric and electrostatic fields of a set of aligned molecules and their observed biological activities. These models generate contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity, thus providing crucial insights for lead optimization.
Quantitative Data Summary
The following tables summarize the statistical results of various 3D-QSAR studies performed on 1H-Pyrazolo[3,4-d]pyrimidine derivatives targeting different kinases. These parameters are crucial for assessing the robustness, predictive power, and statistical significance of the generated models.
Table 1: CoMFA and CoMSIA Statistical Data for 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
| Target Kinase | 3D-QSAR Model | q² (LOO) | r² (non-validated) | r²pred (external validation) | Reference |
| GSK-3β | CoMFA | 0.53 | 0.98 | 0.47 | [2] |
| CoMSIA | 0.48 | 0.92 | 0.48 | [2] | |
| IL-2 Itk | Atom-based | 0.541 | 0.987 | 0.944 | [3] |
| TRAP1 | Atom-based | 0.57 | 0.96 | - | [4][8] |
| TgCDPK1 | CoMFA | 0.666 | 0.968 | 0.745 | |
| Src | CoMFA | 0.581 | 0.970 | 0.635 | |
| Src | CoMFA | 0.856 | 0.966 | 0.872 | [5] |
| CoMSIA | 0.877 | 0.979 | 0.865 | [5] | |
| Abl | CoMFA | 0.869 | 0.974 | 0.876 | [5] |
| CoMSIA | 0.885 | 0.982 | 0.867 | [5] |
-
q² (Leave-One-Out): A measure of the internal predictive ability of the model.
-
r²: The coefficient of determination for the non-cross-validated model.
-
r²pred: The predictive capability of the model on an external test set.
Experimental Protocols
The successful development of a 3D-QSAR model hinges on a series of well-defined experimental and computational steps. The following section details the typical methodologies employed in the 3D-QSAR modeling of 1H-Pyrazolo[3,4-d]pyrimidine compounds.
Dataset Collection and Preparation
A crucial first step is the compilation of a dataset of 1H-Pyrazolo[3,4-d]pyrimidine derivatives with their corresponding biological activities (e.g., IC50 values) against a specific target. The IC50 values are typically converted to their logarithmic scale (pIC50) for QSAR analysis.[4] The dataset is then divided into a training set, used to build the model, and a test set, used to validate the model's predictive power.[4] This division is often done in a 7:3 or 3:1 ratio.[4]
Molecular Modeling and Alignment
The three-dimensional structures of the compounds in the dataset are sketched and optimized.[4] A common core structure is identified, and the molecules are aligned based on this common scaffold.[4] In some studies, a docking-based alignment is employed, where the most active molecule is docked into the active site of the target protein, and its docked conformation serves as a template for aligning the other molecules.[2]
3D-QSAR Model Generation
Software packages like SYBYL or Schrödinger Maestro are commonly used for generating CoMFA and CoMSIA models.[4]
-
CoMFA: Calculates steric and electrostatic fields around the aligned molecules.
-
CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
Partial Least Squares (PLS) analysis is then used to derive a linear correlation between the calculated fields (independent variables) and the biological activities (dependent variable).[4]
Model Validation
The generated 3D-QSAR models are rigorously validated to ensure their statistical significance and predictive ability.
-
Internal Validation: Leave-One-Out (LOO) cross-validation is a common method where one molecule is removed from the training set, the model is rebuilt, and the activity of the removed molecule is predicted.[2][8] This process is repeated for all molecules in the training set to calculate the q² value.
-
External Validation: The predictive power of the model is assessed using an external test set of molecules that were not used in the model generation. The predictive r² (r²pred) is calculated based on the correlation between the experimental and predicted activities of the test set compounds.[2]
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the 3D-QSAR modeling process for 1H-Pyrazolo[3,4-d]pyrimidine compounds.
Conclusion
3D-QSAR modeling is a valuable and widely applied technique in the study of 1H-Pyrazolo[3,4-d]pyrimidine derivatives. The insights gained from CoMFA and CoMSIA studies, supported by robust statistical validation, provide a rational basis for the design of novel and more potent kinase inhibitors. The contour maps generated from these models offer a visual representation of the structure-activity relationships, highlighting key pharmacophoric features and guiding synthetic efforts towards compounds with improved therapeutic profiles. This technical guide serves as a comprehensive resource for researchers engaged in the design and development of this important class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atom and receptor based 3D QSAR models for generating new conformations from pyrazolopyrimidine as IL-2 inducible tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cellular Antiproliferative Activity Assays for Pyrazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and oncology for their diverse pharmacological activities, particularly their potent antiproliferative effects.[1][2] This scaffold is a privileged structure in drug discovery, known to interact with various biological targets implicated in cancer cell proliferation and survival.[1][3] Several pyrazolopyrimidine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] Key targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[4][5] The structural similarity of the pyrazolopyrimidine core to the adenine ring of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases, thereby disrupting downstream signaling cascades that control cell growth, proliferation, and apoptosis.[3]
Given the therapeutic potential of this compound class, rigorous and standardized in vitro assays are essential for evaluating their antiproliferative efficacy, elucidating their mechanisms of action, and identifying promising candidates for further preclinical and clinical development. This guide provides an in-depth overview of the core cellular assays employed to characterize the antiproliferative activity of pyrazolopyrimidines, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key experimental workflows and signaling pathways.
Core Antiproliferative and Cytotoxicity Assays
The initial assessment of a compound's anticancer potential typically involves determining its ability to inhibit cell growth or induce cell death. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%.[6] Several robust and widely adopted assays are used for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][9] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.[8][10]
Experimental Protocol: MTT Assay [6][9][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyrimidine compounds. Remove the old medium from the wells and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9][11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][10]
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[6][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the total protein mass, which correlates with the cell number.[12][14] This assay is independent of cellular metabolic activity and is known for its stable end-point and reproducibility.[14][15]
Experimental Protocol: SRB Assay [12][13]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound incubation, gently add 100 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.[13][14]
-
Washing: Discard the supernatant and wash the wells four to five times with 1% (vol/vol) acetic acid or distilled water to remove excess TCA and unbound dye.[13][14] Allow the plates to air dry completely.
-
Staining: Add 45-50 µL of SRB solution (0.4% wt/vol in 1% acetic acid) to each well and incubate at room temperature for 15-30 minutes.[12][13]
-
Washing: After staining, quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
BrdU (Bromodeoxyuridine) Incorporation Assay
The BrdU assay measures DNA synthesis as a direct indicator of cell proliferation.[6] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA strands in actively dividing cells.[16] The incorporated BrdU is then detected using specific anti-BrdU antibodies, typically conjugated to an enzyme for colorimetric or fluorescent detection.[6]
Experimental Protocol: BrdU Assay [6]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
BrdU Labeling: Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well and incubate to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the culture medium, and fix the cells using a fixing solution. Denature the DNA (e.g., with an acid solution) to expose the incorporated BrdU.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Wash the wells to remove unbound antibody and add the appropriate substrate for the enzyme. This will generate a colored product.
-
Signal Detection: Measure the absorbance of the solution using a microplate reader. The signal intensity is directly proportional to the amount of BrdU incorporated, reflecting the level of cell proliferation.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.
Quantitative Antiproliferative Data for Pyrazolopyrimidine Derivatives
The following tables summarize the in vitro antiproliferative activity (IC50 values) of various pyrazolopyrimidine derivatives against a panel of human cancer cell lines, as reported in the literature.
Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Citation |
| 10k | HT-29 (Colon) | 0.03 - 1.6 | [17] |
| 10k | HCT-116 (Colon) | 0.03 - 1.6 | [17] |
| 5e | MCF-7 (Breast) | 1.4 | [18] |
| 6 | HepG2 (Liver) | 0.4 | [18] |
| 5i | MCF-7 (Breast) | 3.81 | [5] |
| 5d | HCT-116 (Colon) | 9.87 | [5] |
| 5e | HCT-116 (Colon) | 8.15 | [5] |
| 12b | MDA-MB-468 (Breast) | 3.343 | [19] |
| 12b | T-47D (Breast) | 4.792 | [19] |
| 15 | DOX/MDA-MB-468 | 0.267 | [20] |
| 16 | DOX/MDA-MB-468 | 0.844 | [20] |
| SI-83 | Osteosarcoma cells | 12 | [21] |
Doxorubicin (DOX) was often used as a reference compound, with reported IC50 values of 1.02 µM (MCF-7) and 0.9 µM (HepG2).[18]
Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Citation |
| 11f | Huh-7 (Liver) | 6.3 | [22] |
| 16b | HeLa (Cervical) | 7.8 | [22] |
| 11i | MCF-7 (Breast) | 3.0 | [22] |
| 11i | MDA-MB231 (Breast) | 4.32 | [22] |
| 16b | MDA-MB231 (Breast) | 5.74 | [22] |
Doxorubicin was used as a reference, with reported IC50 values of 3.2 µM (Huh-7), 8.1 µM (HeLa), 5.9 µM (MCF-7), and 6.0 µM (MDA-MB231).[22]
Mechanistic Assays: Unraveling the Mode of Action
Beyond determining cytotoxicity, it is crucial to understand how pyrazolopyrimidine derivatives exert their antiproliferative effects. Mechanistic studies often focus on cell cycle progression and the induction of apoptosis.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents, including pyrazolopyrimidines, function by arresting the cell cycle at specific phases (G1, S, or G2/M), thereby preventing cancer cells from dividing.[18][19] Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle.[23][24]
Experimental Protocol: Cell Cycle Analysis [24][25]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the pyrazolopyrimidine compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Cell Fixation: Fix the cells by resuspending them in cold 70% ethanol and incubating them, typically for at least 30 minutes on ice or overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[26] By comparing the cell cycle profiles of treated and untreated cells, one can determine if the compound induces arrest at a specific phase.
Several studies have shown that pyrazolopyrimidine derivatives can induce cell cycle arrest. For example, compound 5e was found to arrest MCF-7 cells in the G1 phase, while compound 6 arrested HepG2 cells in the S and G2/M phases.[18] Another derivative, 12b , caused cell cycle arrest at the S phase in MDA-MB-468 cells.[19]
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical mechanism through which many anticancer drugs eliminate tumor cells.[27][28] Pyrazolopyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines.[18][19]
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[25][29] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[29]
Experimental Protocol: Annexin V/PI Staining [25][29]
-
Cell Seeding and Treatment: Seed cells and treat them with the test compound as described for cell cycle analysis.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Studies have demonstrated the pro-apoptotic effects of pyrazolopyrimidines. For instance, compound 14 induced apoptosis in 41.55% of HCT cells, a 22-fold increase compared to the control.[26] Similarly, compound 12b significantly increased the total apoptosis in MDA-MB-468 cells by 18.98-fold compared to the control.[19] This induction of apoptosis is often linked to the activation of caspases, such as caspase-3.[18][19]
Visualizing Workflows and Pathways
Experimental Workflows
Signaling Pathways
Pyrazolopyrimidines are known to inhibit multiple protein kinases that are critical for cancer cell proliferation and survival.
Conclusion
The pyrazolopyrimidine scaffold represents a highly versatile and promising framework for the development of novel anticancer agents.[1][30] A systematic evaluation of their antiproliferative activity is fundamental to advancing these compounds through the drug discovery pipeline. This guide has detailed the standard experimental protocols for key assays—MTT, SRB, and BrdU—used to quantify cytotoxicity and inhibition of proliferation. Furthermore, it has outlined the methodologies for crucial mechanistic studies, including cell cycle analysis and apoptosis detection, which provide insight into the compounds' modes of action.
The compiled quantitative data demonstrates that various pyrazolopyrimidine derivatives exhibit potent antiproliferative effects across a range of cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.[17][18] The visualized workflows and signaling pathways offer a clear overview of the experimental processes and the primary molecular targets, such as EGFR, VEGFR, and CDKs, that are frequently modulated by this class of inhibitors.[4][5] For researchers and drug development professionals, the application of these robust and well-characterized assays is paramount for the successful identification and optimization of the next generation of pyrazolopyrimidine-based cancer therapeutics.
References
- 1. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. SRB Viability/Cytotoxicity Assay Kit - VitroVivo Biotech [vitrovivo.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel pyrazolopyrimidines: Synthesis, in vitro cytotoxic activity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Suzuki Cross-Coupling Reaction: A Cornerstone in the Synthesis of Medically Important Pyrazolopyrimidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this bicyclic system have been extensively investigated as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancer and inflammatory diseases. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the functionalization of the pyrazolopyrimidine core, enabling the synthesis of diverse libraries of compounds for drug discovery. This guide provides a comprehensive overview of the application of Suzuki cross-coupling reactions in the synthesis of pyrazolopyrimidines, complete with experimental protocols, quantitative data, and illustrations of relevant biological pathways.
The Suzuki-Miyaura Cross-Coupling Reaction in Pyrazolopyrimidine Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide or triflate. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal method for the late-stage functionalization of heterocyclic cores like pyrazolopyrimidine.
The general scheme for the Suzuki coupling on a halogenated pyrazolopyrimidine is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The choice of these components is critical for achieving high yields and preventing side reactions, such as dehalogenation.
Key Pyrazolopyrimidine Scaffolds
Two of the most common pyrazolopyrimidine isomers in medicinal chemistry are the pyrazolo[3,4-d]pyrimidine and the pyrazolo[1,5-a]pyrimidine scaffolds. Both are considered purine isosteres and have been successfully utilized as ATP-competitive kinase inhibitors.
Quantitative Data on Suzuki Cross-Coupling Reactions
The following tables summarize the quantitative data from various studies on the Suzuki cross-coupling of different pyrazolopyrimidine cores with a range of aryl and heteroaryl boronic acids.
Table 1: Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [1][2][3]
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K₂CO₃ | EtOH/H₂O (4:1) | 135 (MW) | 40 | 89 |
| 2 | Phenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K₂CO₃ | EtOH/H₂O (4:1) | 135 (MW) | 40 | 74 |
| 3 | 4-Biphenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K₂CO₃ | EtOH/H₂O (4:1) | 135 (MW) | 40 | 79 |
| 4 | 1-Naphthylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K₂CO₃ | EtOH/H₂O (4:1) | 135 (MW) | 40 | 85 |
| 5 | 2-Thienylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K₂CO₃ | EtOH/H₂O (4:1) | 135 (MW) | 40 | 71 |
Table 2: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [4]
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 2 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 45 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 25 |
Table 3: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [5]
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 | 81 |
| 2 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 | 79 |
| 3 | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 | 83 |
| 4 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 | 87 |
| 5 | Furan-3-ylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 | 66 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki cross-coupling reaction on a halogenated pyrazolopyrimidine core. These should be considered as a starting point, and optimization may be necessary for specific substrates.
General Protocol for Conventional Heating
-
Inert Atmosphere Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated pyrazolopyrimidine (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuation and Backfilling : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate). Add the degassed anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction : Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
General Protocol for Microwave-Assisted Suzuki Coupling[5]
-
Reaction Setup : To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).
-
Catalyst and Solvent Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%). Add 6 mL of the degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).
-
Microwave Irradiation : Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 15 minutes) with stirring.
-
Work-up and Purification : After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Context: Pyrazolopyrimidines as Kinase Inhibitors
Pyrazolopyrimidine derivatives have been successfully developed as inhibitors of several important kinase families implicated in cancer and other diseases. The Suzuki coupling reaction has been instrumental in creating the structural diversity needed to achieve potency and selectivity against these targets.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation.[6][7] Dysregulation of this pathway is implicated in various autoimmune disorders and cancers.[7] Pyrazolopyrimidine-based compounds have been developed as potent JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazolopyrimidine-based JAK inhibitors.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[8]
Caption: The role of the CDK2/Cyclin E complex in the G1/S cell cycle transition and its inhibition.
Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[9] Their overactivation is a common feature in many cancers.
Caption: A simplified overview of Src kinase signaling and its inhibition by pyrazolopyrimidine-based drugs.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of functionalized pyrazolopyrimidines for drug discovery and development. The ability to introduce a wide variety of substituents onto the pyrazolopyrimidine core with high efficiency and selectivity has enabled the exploration of vast chemical space, leading to the identification of potent and selective inhibitors of key biological targets. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued development of novel pyrazolopyrimidine-based therapeutics.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antbioinc.com [antbioinc.com]
- 9. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
Taming the Insoluble: An In-depth Technical Guide to Improving the Solubility of Pyrazolopyrimidine-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. As a bioisostere of adenine, this heterocyclic system effectively mimics ATP, enabling it to bind to the catalytic sites of numerous kinases.[1][2] This has led to the successful development of potent inhibitors targeting critical oncogenic kinases such as SRC, ABL, BTK, and PI3K.[1] However, a persistent challenge in the development of pyrazolopyrimidine-based candidates is their characteristically low aqueous solubility.[3] This poor solubility can severely limit oral bioavailability, hinder formulation development, and ultimately threaten the clinical potential of otherwise promising compounds.
This technical guide provides a comprehensive overview of proven strategies to enhance the solubility of pyrazolopyrimidine-based inhibitors, supported by experimental protocols, quantitative data, and visual workflows to aid researchers in overcoming this critical drug development hurdle.
Core Strategies for Solubility Enhancement
Improving the solubility of pyrazolopyrimidine compounds can be broadly categorized into two main approaches: direct chemical modification of the molecule and advanced formulation strategies.
Chemical Modification (Structure-Based Approaches)
Altering the chemical structure is a fundamental strategy to improve the intrinsic physicochemical properties of a compound.
-
Prodrug Strategy: A common and effective method involves the synthesis of a prodrug by attaching a water-solubilizing moiety to the parent molecule. This moiety is designed to be cleaved in vivo, releasing the active drug. For example, a prodrug strategy was successfully used to improve the solubility of a library of pyrazolopyrimidine compounds for glioblastoma multiforme (GBM) by adding an N-methyl piperazine group.[2]
-
Incorporation of Solubilizing Groups: Strategic incorporation of polar or ionizable groups into solvent-exposed regions of the inhibitor can significantly enhance aqueous solubility. This chemical strategy often involves adding flexibly linked solubilizing groups to positions like the N1-position of the pyrazolopyrimidine scaffold, which can improve physicochemical properties without compromising inhibitory activity.[2]
-
Disruption of Crystal Packing: Poor solubility is often linked to high crystal lattice energy, where strong intermolecular forces in the solid state make it difficult for solvent molecules to break the crystal apart.[4][5] Several tactics can disrupt this planarity and reduce packing energy:
-
Increasing Rotational Freedom: Replacing rigid linkers, such as an amide, with more flexible ones like an amine can introduce more rotational degrees of freedom, disrupting crystal packing.[4]
-
Modifying Substitution Patterns: The position of substituents can have a profound effect. For instance, meta-substituted phenyl rings have been shown to improve solubility by 2.6- to 30-fold compared to their para-substituted counterparts, which tend to have higher melting points indicative of more stable crystalline structures.[4]
-
Introducing Stereocenters: Creating chiral centers can lead to oily or less crystalline solids, which often exhibit improved solubility.[4]
-
Formulation-Based Approaches
When modifying the core molecule is not feasible or sufficient, advanced formulation techniques can be employed to enhance the apparent solubility and dissolution rate.
-
Amorphous Solid Dispersions (ASDs): One of the most powerful techniques is to create an amorphous solid dispersion, where the crystalline drug is molecularly dispersed within an inert, hydrophilic polymer carrier.[1] The resulting amorphous form has a higher apparent water solubility than the stable crystalline form.[1] This method has been successfully applied to pyrazolopyrimidine inhibitors using polymers such as Pluronic F-68, Tween 80, and PVPVA.[6]
-
Nanosystem Approaches: Encapsulating the inhibitors in nanosystems can overcome poor water solubility and improve pharmacokinetic properties.[3]
-
Liposomes: These vesicles, composed of lipid bilayers, can encapsulate hydrophobic compounds like pyrazolopyrimidines, shielding them from the aqueous environment until they reach the target site.[3]
-
Albumin Nanoparticles: Formulating the compounds with albumin into nanoparticles is another effective delivery strategy.[3]
-
-
Lipid-Based Formulations: For highly lipophilic drugs, lipid-based delivery systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are effective. These systems consist of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion upon contact with gastrointestinal fluids, presenting the drug in a solubilized form ready for absorption.[7][8]
Data Presentation: Solubility and Efficacy Enhancement
The following tables summarize quantitative data from studies focused on improving the solubility of pyrazolopyrimidine inhibitors.
Table 1: Structure-Based Solubility Improvement of Pyrazolyl-Pyrimidinone AC1 Inhibitors
| Compound ID | Key Structural Feature | AC1 IC50 (μM) | Aqueous Solubility (μM) | Reference |
| AC10102 | Amide Linker | - | 4.6 | [4] |
| 7-47A | (R)-CHCH3 Amine Linker | 0.26 | 74 ± 7 | [4][5] |
| 7-17A | Methylene Linker, 3-CF3-Ph | - | 7.0 ± 0.8 | [4] |
| 7-55A | (R)-CHCH3 Amine Linker, 3-CF3-Ph | - | 2.5 ± 0.3 | [4] |
This table highlights the significant solubility improvement achieved by replacing an amide linker with an amine linker containing a stereocenter (Compound 7-47A).
Table 2: Formulation-Based Enhancement of Apparent Solubility and Cytotoxicity
| Inhibitor | Formulation (10% w/w drug loading) | Apparent Solubility Enhancement (ΔA%)* | Cytotoxicity (IC50) vs. GBM cells (μM) | Reference |
| SI306 | In DMSO (Control) | N/A | 7.2 - 11.2 | [6] |
| SI306 | Pluronic F-68 Dispersion | High | Comparable to DMSO | [6] |
| SI306 | Tween 80 Dispersion | High | Comparable to DMSO | [6] |
| SI306 | PVPVA Dispersion | High | Comparable to DMSO | [6] |
| Compound 2 | In Liposomes (LP-2) | N/A | Improved 24h activity vs. free drug | [3] |
*ΔA% is a measure of the increase in UV-vis absorbance, which correlates with increased apparent solubility.[9]
Mandatory Visualizations
Logical and Experimental Workflows
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
Mitigating Off-Target Effects of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Compounds: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of strategies to reduce the off-target effects of 1H-pyrazolo[4,3-d]pyrimidin-7-amine and related pyrazolopyrimidine compounds. This class of molecules holds significant promise, primarily as kinase inhibitors, but achieving selectivity remains a critical challenge in their development as safe and effective therapeutics.
Introduction: The Challenge of Kinase Selectivity
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of adenine and effectively targeting the ATP-binding site of kinases.[1] This mimicry, however, is a double-edged sword. The high degree of conservation in the ATP-binding site across the human kinome often leads to promiscuous binding, resulting in off-target effects that can cause toxicity and diminish therapeutic efficacy.[2] This guide outlines rational drug design strategies, key experimental protocols for selectivity profiling, and an analysis of relevant signaling pathways to aid in the development of more selective pyrazolopyrimidine-based inhibitors.
Strategies for Enhancing Selectivity
Improving the selectivity of this compound derivatives requires exploiting the subtle differences that exist between the target kinase and other kinases in the kinome. The primary strategies employed are structure-based design and the introduction of unique binding modalities.
2.1 Structure-Based Drug Design
-
Targeting the Gatekeeper Residue: The gatekeeper residue is a key amino acid at the entrance of the ATP-binding pocket that controls access to a deeper hydrophobic pocket. Kinases with smaller gatekeeper residues (e.g., threonine) can be selectively targeted by introducing bulky substituents on the inhibitor. These bulky groups will sterically clash with larger gatekeeper residues (e.g., methionine, phenylalanine) found in many off-target kinases, thus preventing binding.[3]
-
Exploiting Conformational Differences: Kinases can exist in different activation states, most notably the active "DFG-in" and inactive "DFG-out" conformations. Designing compounds that specifically bind to the less common "DFG-out" conformation can significantly enhance selectivity, as not all kinases can adopt this state.[3]
2.2 Covalent Inhibition
A highly effective strategy for achieving both potency and selectivity is the design of covalent inhibitors. This involves incorporating a weakly reactive electrophilic group (e.g., an acrylamide) into the pyrazolopyrimidine scaffold. This "warhead" can then form a permanent covalent bond with a non-conserved nucleophilic residue, typically a cysteine, located near the ATP-binding site of the target kinase.[4] This approach has been successfully used to develop selective inhibitors for kinases such as Bruton's tyrosine kinase (BTK).[5] The selectivity is derived from the fact that the targetable cysteine is not present in all kinases.
Quantitative Analysis of Compound Selectivity
The systematic evaluation of a compound's inhibitory activity against the intended target and a broad panel of off-target kinases is crucial. The following tables summarize representative data for pyrazolopyrimidine compounds, showcasing their potency and selectivity profiles.
Table 1: Inhibitory Activity of EGFR-Targeted Pyrazolopyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 12b | EGFR (wild-type) | 0.016 | A549 | 8.21 | [2] |
| EGFR (T790M mutant) | 0.236 | HCT-116 | 19.56 | [2] | |
| Erlotinib | EGFR (wild-type) | 0.010 | A549 | 7.94 | [2] |
| EGFR (T790M mutant) | 0.985 | HCT-116 | 18.32 | [2] |
Table 2: Inhibitory Activity of BRK/PTK6-Targeted Pyrazolopyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | KINOMEscan® (% Control @ 30 nM) | Reference |
| 51 | BRK/PTK6 | 3.37 | 0.5 | [3] |
| SRC | - | 1 | [3] | |
| YES1 | - | 2 | [3] | |
| ABL1 (non-phosphorylated) | - | 3.5 | [3] | |
| CSK | - | 3.5 | [3] |
Table 3: Inhibitory Activity of a Multi-Kinase Inhibitor Pyrazolopyrimidine Derivative
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 1j | Src | 0.0009 | [6] |
| B-RAF | 0.0028 | [6] | |
| C-RAF | 0.0011 | [6] | |
| LCK | 0.0015 | [6] | |
| YES | 0.0016 | [6] |
Key Experimental Protocols
Accurate assessment of on-target and off-target activity is fundamental to the development of selective inhibitors. The following are detailed methodologies for key experiments cited in the field.
4.1 Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified in a luciferase-based reaction that produces a luminescent signal proportional to the initial ADP concentration.
-
Protocol:
-
Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate for 1 hour at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.
-
4.2 Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is used to verify that a compound binds to its intended target within a cellular environment.
-
Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.[5]
-
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period (e.g., 1-3 hours).
-
Heating Step: Transfer cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
4.3 Kinome-Wide Selectivity Profiling (KINOMEscan®)
This is a competitive binding assay used to determine the selectivity of a compound against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Protocol:
-
Incubation: Kinases (tagged with DNA) are incubated with an immobilized bait ligand and the test compound at a single concentration (e.g., 10 µM) or in a dose-response format.
-
Capture: The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase.
-
Quantification: The amount of captured kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.
-
Visualizing Experimental Workflows and Signaling Pathways
Understanding the logical flow of experiments and the biological context of the target is essential. The following diagrams, generated using Graphviz, illustrate a typical workflow for selectivity profiling and the key signaling pathways often targeted by pyrazolopyrimidine inhibitors.
Caption: Workflow for kinase inhibitor selectivity profiling.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified CDK/Rb cell cycle pathway.
Conclusion
The development of selective this compound and related pyrazolopyrimidine kinase inhibitors is a challenging but achievable goal. By integrating structure-based design principles with comprehensive selectivity profiling and a deep understanding of the target's role in cellular signaling, researchers can overcome the hurdles of off-target effects. This guide provides a foundational framework of strategies and methodologies to aid in the rational design and evaluation of the next generation of highly selective and effective kinase inhibitors for therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
structure-based design to improve potency of pyrazolopyrimidine inhibitors
An In-depth Technical Guide to Structure-Based Design for Improving the Potency of Pyrazolopyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] Its ability to mimic the adenine base of ATP allows it to bind effectively to the hinge region of kinase active sites.[4] This guide provides a comprehensive overview of the structure-based design strategies employed to enhance the potency of pyrazolopyrimidine inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Structure-Activity Relationship (SAR) and Potency Improvement Strategies
The potency of pyrazolopyrimidine inhibitors is finely tuned by substitutions at various positions of the core scaffold. Structure-based design, often guided by co-crystal structures, is instrumental in optimizing these interactions to achieve high potency and selectivity.
Targeting Tropomyosin Receptor Kinases (Trks)
Pyrazolo[1,5-a]pyrimidine is a prominent framework for Tropomyosin Receptor Kinase (Trk) inhibitors.[1][2] SAR studies have revealed key structural features that enhance inhibitory potency. For instance, the introduction of a 3-pyrrolidinol scaffold with a hydroxyl group at the R1 position facilitates effective interaction with the solvent-accessible domain of Trk receptors.[1] Furthermore, modifications at the 5-position have been shown to significantly boost inhibitory activity.[1]
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
| Compound | Target | IC50 (nM) | Key Structural Features |
| Larotrectinib (Standard) | TrkA, TrkB, TrkC | 1.2, 2.1, 2.1 | - |
| Compound 10 | TrkA | 0.2 | Carboxamide moiety at the 3rd position |
| Compound 11 | TrkA | 0.4 | Carboxamide moiety at the 3rd position |
| Compound 32 | TrkA, TrkB, TrkC | 1.9, 3.1, 2.3 | Sulfonamide-substituted macrocycle |
| Compound 33 | TrkA, TrkB, TrkC | 3.2, 5.5, 3.3 | Sulfonamide-substituted macrocycle |
| Compound 34 | TrkA, TrkB, TrkC | 1.8, 4.1, 2.3 | Sulfonamide-substituted macrocycle |
| Compound 35 | TrkA, TrkB, TrkC | 2.5, 3.1, 2.6 | Sulfonamide-substituted macrocycle |
| Compound 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | Sulfonamide-substituted macrocycle |
| Compounds 25, 26, 27 | TrkA, TrkB, TrkC | < 1 | Substituted amino pyrazolopyrimidine |
Data sourced from a comprehensive review on pyrazolo[1,5-a]pyrimidine as Trk inhibitors.[1]
Targeting Cyclin-Dependent Kinases (CDKs)
The pyrazolo[1,5-a]pyrimidine nucleus is also a key feature in many CDK inhibitors.[6][7][8] For instance, the compound BS-194 (4k) is a potent inhibitor of several CDKs, demonstrating the potential of this scaffold in developing anti-cancer therapeutics.[8]
Table 2: Potency of Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors
| Compound | Target | IC50 (nM) |
| BS-194 (4k) | CDK2 | 3 |
| CDK1 | 30 | |
| CDK5 | 30 | |
| CDK9 | 90 | |
| CDK7 | 250 | |
| Compound 6p | CDK2 | 670 |
| TRKA | 1340 | |
| Compound 6o | CDK2 | 760 |
| TRKA | 1590 | |
| Compound 6r | CDK2 | 200 |
| TRKA | 970 |
Data for BS-194 sourced from a study on a novel pyrazolo[1,5-a]pyrimidine as a potent CDK inhibitor.[8] Data for 6p, 6o, and 6r sourced from a study on dual inhibitors of CDK2 and TRKA kinases.[7]
Targeting Pim Kinases
Structure- and property-based drug design has led to the discovery of potent pan-Pim inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.[9][10][11] A significant 10,000-fold gain in potency against Pim-2 was achieved through guided analog design using co-crystal structures.[9]
Table 3: Potency Improvement of Pyrazolo[1,5-a]pyrimidine Pim Inhibitors
| Compound | Target | IC50 (nM) |
| Compound 1 (Initial Hit) | Pim-1, Pim-2, Pim-3 | High micromolar |
| Compound 17 (Optimized) | Pim-1, Pim-2, Pim-3 | Low picomolar |
Data sourced from a study on the discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors.[9]
Targeting Other Kinases and Enzymes
The versatility of the pyrazolopyrimidine scaffold extends to a wide range of other targets, including IRAK4, PI3Kδ, MALT1, and HIV-1 integrase.
Table 4: Potency of Pyrazolopyrimidine Inhibitors Against Various Targets
| Compound | Target | IC50 (nM) | Reference |
| Screening Hit 16 | IRAK4 | 243 | [12] |
| Compound 21 | IRAK4 | 6.2 | [12] |
| Compound 38 | IRAK4 | 7.3 | [12] |
| CPL302253 (54) | PI3Kδ | 2.8 | [13] |
| Compound 4 | MALT1 | (Biochemical) 6-fold loss from parent | [14] |
| Compound 9 | MALT1 | (Whole Blood) Similar to Compound 4 | [14] |
| Compound 26 | HIV-1 Integrase | Low nanomolar (antiviral potency) | [15] |
| Compound 29 | HIV-1 Integrase | Low nanomolar (antiviral potency) | [15] |
| Compound 3a | CDPK1 | Excellent potency | [16] |
| Compound 11 | BTK | 7.95 | [4] |
| Compound 12 | BTK | 4.2 | [4] |
| Compound 13 | BTK | 11.1 | [4] |
| Compound 4 | EGFR-TK | 54 | [17] |
| Compound 15 | EGFR-TK | 135 | [17] |
| Compound 16 | EGFR-TK | 34 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and for ensuring the reproducibility of results.
Kinase Enzymatic Assays
Objective: To determine the in vitro inhibitory activity of compounds against a specific kinase.
General Protocol:
-
Reagents: Recombinant kinase, substrate (e.g., a peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA).
-
Procedure: a. Prepare a dilution series of the test compound in DMSO. b. In a microplate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction (e.g., by adding a stop solution containing EDTA). f. Quantify the product formation. This can be done using various methods, such as:
- Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
- Luminescence-based assay: Using a system like ADP-Glo™ (Promega) that measures ADP production.
- Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
Data Analysis: a. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative effect of the inhibitors on cancer cell lines.
General Protocol:
-
Cell Culture: Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight. b. Treat the cells with a dilution series of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable assay, such as:
- MTT assay: Measures the metabolic activity of viable cells.
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega): Quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: a. Calculate the percentage of cell growth inhibition relative to untreated control cells. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 (50% growth inhibition) or IC50 value.
Western Blotting for Target Engagement
Objective: To confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of downstream substrates.
General Protocol:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations for a specific duration.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a method like the BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate. e. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
Visualizing Pathways and Workflows
Generalized Kinase Signaling Pathway
Caption: Generalized kinase signaling pathway and the point of intervention for pyrazolopyrimidine inhibitors.
Structure-Based Drug Design Workflow
Caption: A typical workflow for structure-based drug design of pyrazolopyrimidine inhibitors.
Logical Relationship for Potency Improvement
Caption: Logical flow for the iterative process of improving the potency of pyrazolopyrimidine inhibitors.
Conclusion
The pyrazolopyrimidine scaffold continues to be a highly valuable starting point for the development of potent and selective inhibitors for a variety of therapeutic targets. The successful improvement of inhibitor potency relies on a multi-faceted approach that integrates structural biology, computational chemistry, and synthetic medicinal chemistry. By understanding the key interactions between the inhibitor and its target, researchers can rationally design modifications that enhance binding affinity and, consequently, biological activity. The data and methodologies presented in this guide serve as a valuable resource for professionals engaged in the discovery and development of novel pyrazolopyrimidine-based therapeutics.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and Optimization of Novel Pyrazolopyrimidines as Potent and Orally Bioavailable Allosteric HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Pyrazolopyrimidine Crystallization for X-ray Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of strategies and protocols for obtaining high-quality single crystals of pyrazolopyrimidine derivatives suitable for X-ray diffraction analysis. The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] Successful X-ray crystallographic analysis is paramount for structure-based drug design, offering atomic-level insights into ligand-target interactions. However, the crystallization of these small molecules can be a significant bottleneck. This document outlines common challenges and provides systematic approaches to overcome them.
Understanding the Crystallization Process
Crystal growth is a process of controlled precipitation, moving a molecule from a disordered state in solution to an ordered, crystalline solid state. This is achieved by slowly decreasing the solubility of the compound, allowing molecules to self-assemble into a well-defined lattice. Key factors influencing this process include:
-
Purity of the Compound: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction. A purity of >95% is highly recommended.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated or in a specific mixture but allow for slow precipitation as conditions change.
-
Supersaturation: This is the driving force for crystallization. A solution becomes supersaturated when it contains more dissolved material than it can normally hold at a given temperature. Achieving a state of gentle supersaturation is key to growing large, single crystals.
-
Nucleation and Growth: Nucleation is the formation of the initial crystal seed. This is followed by a growth phase where more molecules from the solution deposit onto the seed. Controlling the rate of nucleation is crucial; too many nuclei will result in a mass of small crystals, while too few may lead to no crystals at all.
Common Crystallization Techniques for Pyrazolopyrimidines
Several techniques are commonly employed for the crystallization of small organic molecules. The choice of method depends on the solubility profile and stability of the pyrazolopyrimidine derivative.
Slow Evaporation
This is often the simplest and most successful method.[2] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.
Vapor Diffusion
This technique is particularly useful when only small amounts of material are available.[3] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[4]
Slow Cooling
This method is effective for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.
Solvent Layering (Liquid-Liquid Diffusion)
In this technique, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[5] Crystals form at the interface between the two solvents as they slowly mix.[5]
Experimental Protocols
The following are generalized protocols that should be optimized for each specific pyrazolopyrimidine compound.
Protocol 1: Slow Evaporation from a Single Solvent
-
Solubility Testing: Determine a suitable solvent in which the pyrazolopyrimidine has moderate solubility. Common solvents for pyrazolopyrimidines include ethanol, methanol, propanol, isopropanol, and dioxane.[6][7]
-
Solution Preparation: Dissolve the compound in the chosen solvent to near saturation. Gentle warming can be used to increase solubility, but ensure the compound is stable at that temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vessel with a cap that has a small hole pricked in it or with parafilm with a few needle punctures to allow for slow solvent evaporation.[2]
-
Incubation: Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Anti-Solvent Method)
-
Solvent Selection: Identify a "good" solvent in which the pyrazolopyrimidine is soluble (e.g., DMF, DMSO, DCM) and a volatile "anti-solvent" in which it is insoluble (e.g., diethyl ether, pentane, hexane).[4]
-
Solution Preparation: Dissolve the compound in a minimal amount of the good solvent in a small, open vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed).
-
Setup: Place this inner vial into a larger, sealable container (e.g., a screw-cap jar or a larger vial) containing a small amount of the anti-solvent.
-
Sealing and Incubation: Seal the outer container tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, inducing crystallization.[4]
Data Presentation: Successful Crystallization Conditions for Pyrazolopyrimidine Derivatives
The following tables summarize reported successful crystallization conditions for various pyrazolopyrimidine derivatives, providing a starting point for screening.
| Pyrazolopyrimidine Derivative | Crystallization Method | Solvent(s) | Reference |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Recrystallization | Ethanol | [8] |
| 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Recrystallization | Ethanol | [8] |
| 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinone | Recrystallization | Ethanol | [8] |
| 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Recrystallization | Ethanol | [8] |
| A bioactive pyrazolo[3,4-d]pyrimidine | Slow Evaporation | Methanol, Ethanol, n-Propanol, Isopropanol | [7] |
| Various pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives | Recrystallization | Dioxane | [6][9] |
| General Technique | Good Solvents | Anti-Solvents | Reference |
| Vapor Diffusion | Dichloromethane (DCM) | Diethyl ether, Hexane | [5] |
| Vapor Diffusion | Tetrahydrofuran (THF) | Pentane, Hexane | [5] |
| Vapor Diffusion | Toluene | Pentane, Hexane | [5] |
| Vapor Diffusion | Acetonitrile | Diethyl ether, Pentane | [5] |
| Vapor Diffusion | Methanol | Diethyl ether, Hexane | [5] |
| Vapor Diffusion | Dimethylformamide (DMF) | Dichloromethane (DCM) | [4] |
| Layering | Dichloromethane (DCM) | Diethyl ether, Hexane | [10] |
| Layering | Chloroform | Methanol | [11] |
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause | Solution |
| No Crystals Form (Clear Solution) | Solution is undersaturated. | 1. Allow more solvent to evaporate. 2. Add a small amount of anti-solvent. 3. For slow cooling, start with a more concentrated solution. |
| Nucleation is inhibited. | 1. Scratch the inside of the vial with a glass rod to create nucleation sites.[4] 2. Add a seed crystal from a previous successful crystallization.[4] | |
| Oiling Out (Formation of an Oil Instead of Crystals) | Compound is too soluble in the chosen solvent. | 1. Try a solvent in which the compound has lower solubility. 2. Use a larger proportion of anti-solvent. |
| Cooling is too rapid. | 1. Allow the solution to cool more slowly by insulating the flask. | |
| Formation of Microcrystals or Powder | Nucleation rate is too high. | 1. Use a more dilute solution. 2. Slow down the rate of solvent evaporation or anti-solvent diffusion (e.g., by lowering the temperature). 3. Use a solvent system where the compound is slightly more soluble. |
| Poor Crystal Quality (e.g., twinned, cracked) | Rapid crystal growth. | 1. Slow down the crystallization process (see above). 2. Try a different solvent system. |
| Solvent loss from the crystal lattice after harvesting. | 1. Do not allow the crystals to dry out completely before X-ray analysis. |
Visualizing Experimental Workflows and Biological Context
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting pyrazolopyrimidine crystallization.
Caption: A logical workflow for troubleshooting common issues in pyrazolopyrimidine crystallization.
Signaling Pathway: Pyrazolopyrimidines as c-Src Kinase Inhibitors
Many pyrazolopyrimidine derivatives are designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[12][13] A prominent target is the non-receptor tyrosine kinase c-Src, which is often hyperactivated in various cancers.[14] Understanding the signaling context can be valuable for drug development professionals.
Caption: Pyrazolopyrimidines can inhibit the c-Src signaling pathway, affecting cancer cell processes.
By systematically applying the principles and protocols outlined in this guide, researchers can significantly increase their success rate in obtaining high-quality crystals of pyrazolopyrimidine compounds, thereby accelerating the pace of drug discovery and development.
References
- 1. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. unifr.ch [unifr.ch]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
Stability Testing of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine in Solution: A Technical Guide
This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the chemical stability of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine in solution. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols for forced degradation studies, presents data in a structured format, and visualizes key workflows and potential degradation pathways. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.
Introduction
This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds, a scaffold known for its diverse biological activities and presence in numerous kinase inhibitors.[1] Understanding the chemical stability of this molecule in solution is paramount for the development of liquid dosage forms and for ensuring the reliability of analytical methods. Forced degradation studies are a crucial component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, and exposure to acid, base, oxidizing agents, and light.[2][3]
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[2] The following protocols are representative methodologies for investigating the stability of this compound in solution. The goal is to achieve a target degradation of 5-20% to avoid the formation of secondary, irrelevant degradation products.[3]
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing.[4][5] It must be capable of separating the parent drug from all potential degradation products.
-
Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is typically used for pyrimidine derivatives.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound.
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure specificity, accuracy, precision, linearity, and range.[7]
Preparation of Stock and Sample Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate solvent (water, acidic, basic, or oxidizing media) to a final concentration of approximately 100 µg/mL for the stress studies.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before dilution and injection into the HPLC system.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at the designated time points for HPLC analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Analyze the samples directly by HPLC.
Thermal Degradation
-
Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer).
-
Place the solution in a thermostatically controlled oven at a high temperature (e.g., 80°C).[2]
-
Sample the solution at different time intervals and analyze by HPLC.
-
For solid-state thermal stress, store the neat compound at 80°C and sample periodically by dissolving it for analysis.
Photolytic Degradation
As per ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light exposure.[8][9]
-
Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil and storing it under the same conditions.[7]
-
Analyze both the exposed and dark control samples by HPLC at the end of the exposure period.
Data Presentation: Summarized Stability Data
The following tables summarize hypothetical, yet plausible, quantitative data for the stability testing of this compound in solution.
Table 1: Hydrolytic Degradation
| Stress Condition | Time (hours) | % Degradation |
| 0.1 N HCl at 60°C | 2 | 3.2 |
| 4 | 6.5 | |
| 8 | 12.8 | |
| 24 | 25.1 | |
| 0.1 N NaOH at RT | 2 | 1.5 |
| 4 | 2.9 | |
| 8 | 5.8 | |
| 24 | 15.2 | |
| Water at 60°C | 24 | < 1.0 |
Table 2: Oxidative, Thermal, and Photolytic Degradation
| Stress Condition | Time (hours) | % Degradation |
| 3% H₂O₂ at RT | 2 | 4.1 |
| 8 | 11.3 | |
| 24 | 21.5 | |
| Thermal (Solution at 80°C) | 24 | 2.5 |
| 48 | 4.8 | |
| Photolytic (ICH Q1B) | - | 8.9 |
Visualizations: Workflows and Pathways
Visual diagrams are crucial for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for stability testing and a potential degradation pathway for the pyrazolopyrimidine core.
Discussion and Conclusion
The stability profile of this compound indicates susceptibility to degradation under acidic, basic, and oxidative conditions, with more pronounced degradation observed under acidic and oxidative stress. The compound exhibits relative stability towards neutral hydrolysis and moderate thermal stress. Photolytic degradation is also observed, suggesting that protection from light is necessary during storage and handling.
The primary degradation pathway under hydrolytic conditions likely involves the hydrolysis of the exocyclic amine group at the 7-position to yield the corresponding hydroxyl derivative, 1H-Pyrazolo[4,3-d]pyrimidin-7-ol. Oxidative degradation may lead to the formation of N-oxides on the pyrazole or pyrimidine rings. The identification and characterization of these degradation products using techniques like mass spectrometry are essential next steps for a complete stability assessment.
References
- 1. iagim.org [iagim.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. q1scientific.com [q1scientific.com]
- 8. database.ich.org [database.ich.org]
- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Optimizing Reaction Conditions for Pyrazolopyrimidine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its structural resemblance to endogenous purines allows for interaction with a wide range of biological targets, including protein kinases, making it a focal point in the development of novel therapeutics for cancer, inflammatory diseases, and viral infections.[1][4][5][6][7] The efficacy and viability of synthesizing these compounds hinge on the careful optimization of reaction conditions. This technical guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and data-driven insights to aid researchers in optimizing the synthesis of pyrazolopyrimidines.
Core Synthetic Strategies and Optimization Parameters
The synthesis of the pyrazolopyrimidine core can be broadly categorized into the construction of two main isomers: pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The optimization of these syntheses involves a multi-parameter approach, focusing on catalysts, solvents, temperature, and reaction time to maximize yield and purity.
Pyrazolo[3,4-d]pyrimidine Synthesis
A predominant route to pyrazolo[3,4-d]pyrimidines involves the cyclization of substituted 5-aminopyrazoles with a one-carbon synthon, such as formamide or formic acid.[1][8] Key to this process is the initial formation of the 5-aminopyrazole precursor, which is often synthesized through the condensation of a hydrazine derivative with a suitable three-carbon component like ethyl(ethoxymethylene)cyanoacetate.[1]
Key Optimization Parameters:
-
Catalysts: While many cyclization reactions proceed thermally, acidic or basic catalysts can be employed to enhance reaction rates and yields. For instance, the use of potassium carbonate in DMSO has been reported to facilitate the synthesis of 5-aminopyrazole precursors in high yields.[1]
-
Solvents: The choice of solvent is critical. High-boiling point solvents like formamide can serve as both the reactant and the reaction medium.[1][8] In other instances, solvents like ethanol are used for the initial pyrazole formation.[6][9]
-
Temperature: Reaction temperatures often range from refluxing conditions in solvents like ethanol or formic acid to higher temperatures in microwave-assisted synthesis.[6][9] Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[10][11][12]
Pyrazolo[1,5-a]pyrimidine Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-dielectrophilic reagents such as β-dicarbonyl compounds, β-enaminones, or α,β-unsaturated carbonyl compounds.[5][13][14] This approach allows for versatile structural modifications at multiple positions of the pyrazolopyrimidine core.[13]
Key Optimization Parameters:
-
Catalysts: Palladium-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups, enhancing structural diversity.[5] Rhodium(III) catalysts with additives like KOAc and pivalic acid have been effectively used in three-component reactions under microwave conditions.[5] Green chemistry approaches have also utilized catalysts like nanozeolites.[15]
-
Solvents: A range of solvents can be used, from acetic acid to ethanol and DMF.[16][17] Notably, the use of water as a solvent aligns with green chemistry principles and can lead to improved reaction rates and selectivities.[5] Solvent-free conditions, particularly in conjunction with microwave irradiation, have also proven to be highly efficient.[14]
-
Temperature and Method: Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating reactions and often leading to higher yields compared to conventional heating.[5][11][12][14] For example, catalyst- and solvent-free synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines has been achieved in minutes with high yields under microwave irradiation at 180°C.[14]
Data Presentation: Comparative Analysis of Reaction Conditions
The following tables summarize quantitative data from various synthetic protocols, offering a clear comparison of how different reaction parameters influence the outcome of pyrazolopyrimidine synthesis.
Table 1: Optimization of Pyrazolo[3,4-d]pyrimidine Synthesis
| Precursor | Reagent | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Formic acid | Reflux | 7 h | 83 | [6] |
| 5-Aminopyrazole-4-carboxylate | Formamide | Formamide | Boiling | Not Specified | Good | [1] |
| 5-Aminopyrazole-4-carbonitrile derivative | Formamide | Formamide | Heating | High | High | [8] |
| 5-Aminopyrazole-4-carbonitrile derivative | Formic acid | Formic acid | Heating | High | Higher than with formamide | [8] |
| 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Aromatic aldehydes | Ethanol | Glacial acetic acid, Reflux | 4 h | Not Specified | [18] |
Table 2: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis
| Pyrazole Precursor | Dielectrophile | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Not Specified | Not Specified | Not Specified | Good | [5] |
| Amino pyrazoles | Enaminones/Chalcone | Not Specified | K₂S₂O₈ | Not Specified | Good | [5] |
| Aminopyrazole | Benzaldehyde, Sulfoxonium ylide | Dioxane | Cationic Rh(III), KOAc, pivalic acid, 3 Å molecular sieves, Microwave | Not Specified | Good to Excellent | [5][13] |
| β-enaminones | NH-5-aminopyrazoles | Solvent-free | Microwave, 180 °C | 2 min | 88-97 | [14] |
| 5-Amino-1H-pyrazole derivative | Ethyl cyanoacetate | DMF | Acetic acid, Reflux | 6 h | Not Specified | [16] |
| 5-Amino-1H-pyrazole derivative | Acetyl acetone | Ethanol | Acetic acid, Reflux | 5 h | Not Specified | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory synthesis.
Protocol 1: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) [6][9]
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B)
-
A mixture of 2-(1-ethoxyethylidene)malononitrile (A) and phenyl hydrazine is refluxed in ethanol for 2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford compound (B).
Step 2: Cyclization to form P1
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.
-
The final mixture is cooled to room temperature and then poured into ice water.
-
The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield P1.
-
Yield: 83%. Melting Point: 153–155 °C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H), 8.13 (s, 1H), 8.03–8.01 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 2.52 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, 13.37.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines [14]
-
β-enaminones (1a-c) and NH-5-aminopyrazoles (2a-c) are mixed in a microwave-transparent vessel.
-
The reaction mixture is subjected to microwave irradiation at 180 °C for 2 minutes.
-
After completion of the reaction (monitored by TLC), the sample is collected.
-
Purification is achieved by recrystallization from an ethanol-water mixture to afford the desired 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines (3a-i).
-
Yields: 88-97%.
Visualizing Synthetic Pathways and Optimization Workflows
Diagrams generated using Graphviz provide a clear visual representation of the synthetic logic and experimental workflows.
Caption: General reaction scheme for the two-step synthesis of pyrazolo[3,4-d]pyrimidines.
Caption: A logical workflow for the systematic optimization of pyrazolopyrimidine synthesis.
Signaling Pathways and Biological Relevance
Pyrazolopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. For example, pyrazolo[1,5-a]pyrimidines have been developed as potent and selective inhibitors of Pim-1 kinase and PI3Kδ.[4][19] The pyrazolo[3,4-d]pyrimidine core is found in compounds targeting Bruton's tyrosine kinase (BTK) and dihydrofolate reductase (DHFR).[6][7]
Caption: Inhibition of key nodes in oncogenic signaling pathways by pyrazolopyrimidine derivatives.
Conclusion
The optimization of reaction conditions is paramount for the efficient and scalable synthesis of pyrazolopyrimidines. A systematic approach that considers the interplay of catalysts, solvents, temperature, and reaction methodology can lead to significant improvements in yield and purity. Modern techniques, particularly microwave-assisted synthesis and green chemistry approaches, offer promising avenues for developing more sustainable and efficient synthetic routes. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to streamline the synthesis of these important heterocyclic compounds for applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 19. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crucible of Drug Development: A Technical Guide to Validation and Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide, titled "Validation & Comparative Analysis in Drug Development," has been released to provide researchers, scientists, and drug development professionals with an in-depth overview of the critical validation and comparative analysis stages in the therapeutic development pipeline. This whitepaper details the essential methodologies, data presentation standards, and visualization of complex biological processes that are paramount for the successful transition of a drug candidate from the laboratory to clinical application.
The journey of a novel therapeutic from concept to clinic is fraught with challenges, with insufficient efficacy being a primary cause of failure in late-stage clinical trials.[1] This underscores the necessity for robust preclinical validation of molecular targets and a thorough comparative analysis against existing treatments. This guide addresses this critical need by outlining the foundational principles and experimental protocols that ensure the generation of accurate and reliable data.
Quantitative Data Presentation: A Comparative Look at Preclinical Kinase Inhibitors
The efficacy and safety of a therapeutic candidate are fundamentally linked to its potency against the intended target and its selectivity over other related molecules. To illustrate a clear, comparative approach, this guide presents quantitative data on several preclinical Cyclin-dependent kinase 2 (CDK2) inhibitors.
Table 1: Biochemical Potency and Selectivity of CDK2 Inhibitors
| Inhibitor | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK1/CDK2) |
| Cdk2-IN-23 | 0.29[2] | >1000[2] | >1000 | >1000 | 250 | >3448 |
| INX-315 | 0.4 | 5.8 | >1000 | >1000 | 110 | 15 |
| BLU-222 | 0.8 | 18 | 836 | 183 | 29 | 23 |
| PF-07104091 | 1.1 | 3.0 | >1000 | >1000 | 11 | 2.7 |
| QR-6401 | 2.5 | 53 | >1000 | >1000 | 280 | 21 |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 indicates greater potency. Selectivity is shown as the ratio of IC50 for CDK1 to CDK2; a higher ratio signifies greater selectivity for CDK2.
Table 2: Cellular Potency of CDK2 Inhibitors in a CCNE1-Amplified Cancer Cell Line
| Inhibitor | Cell Line | CCNE1 Status | GI50 (nM) |
| Cdk2-IN-23 | OVCAR3 | Amplified | 4.6[2] |
| INX-315 | OVCAR3 | Amplified | 19 |
| BLU-222 | OVCAR3 | Amplified | 23 |
| PF-07104091 | OVCAR3 | Amplified | 31 |
| QR-6401 | OVCAR3 | Amplified | 120 |
GI50 values represent the concentration of an inhibitor required to inhibit the growth of cancer cells by 50%. CCNE1 (Cyclin E1) amplification is a key biomarker for sensitivity to CDK2 inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, this guide provides detailed methodologies for key experiments cited in preclinical drug development.
Western Blot Analysis for Target Engagement
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing evidence of a drug's effect on its target and downstream signaling pathways.
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of a drug to its target protein in real-time.
Protocol:
-
Chip Preparation: Activate a sensor chip (e.g., CM5) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Immobilize the target protein (ligand) onto the chip surface via amine coupling.
-
Analyte Injection: Inject the drug candidate (analyte) at various concentrations over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the complex biological processes and experimental procedures, this guide utilizes Graphviz to create clear and informative diagrams.
Caption: A simplified workflow of the drug discovery and development process.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth.
Caption: The MAPK signaling cascade, crucial in cell proliferation and survival.
Caption: The canonical Wnt signaling pathway in its 'OFF' and 'ON' states.
This technical guide serves as a vital resource for the scientific community, aiming to streamline the drug development process by promoting rigorous validation and data-driven comparative analysis. By adhering to the principles and methodologies outlined, researchers can enhance the probability of success for their therapeutic candidates, ultimately benefiting patients in need.
References
In Vivo Efficacy of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key biological targets. This technical guide provides an in-depth overview of the in vivo validation of 1H-pyrazolo[4,3-d]pyrimidin-7-amine and its derivatives across various disease models, with a focus on oncology, inflammatory disorders, and infectious diseases. This document details the experimental protocols, quantitative efficacy data, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.
I. Anti-Cancer Efficacy
Derivatives of the 1H-pyrazolo[4,3-d]pyrimidine core have demonstrated significant anti-cancer activity in vivo by targeting various components of the cell cycle and signal transduction machinery, including Cyclin-Dependent Kinases (CDKs), microtubule dynamics, and other crucial kinases.
Cyclin-Dependent Kinase (CDK) Inhibition in Hepatocellular Carcinoma
Compound: LGR2674, a 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine.
Target: Primarily Cyclin-Dependent Kinase 5 (CDK5), which is implicated in tumor angiogenesis.[1]
In Vivo Model: Murine model of hepatocellular carcinoma induced by subcutaneous injection of HUH7 cells.[1]
Efficacy Data: In vivo administration of LGR2674 was well-tolerated and resulted in a clear reduction in tumor vessel density, inhibition of tumor cell proliferation, and retarded tumor growth.[1] While specific quantitative data on tumor growth inhibition percentages from the primary abstract is limited, the study highlights the potential of this scaffold in developing potent CDK inhibitors with in vivo anti-cancer potential.[1]
Experimental Protocol: Murine Hepatocellular Carcinoma Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice).
-
Cell Line: Human hepatocellular carcinoma cell line HUH7.
-
Tumor Induction: Subcutaneous injection of a suspension of HUH7 cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. LGR2674 is administered systemically (e.g., intraperitoneally or orally) at a predetermined dose and schedule.
-
Endpoint Analysis:
-
Tumor Growth: Tumor volume is measured regularly using calipers.
-
Toxicity: Animal body weight and general health are monitored.
-
Immunohistochemistry: At the end of the study, tumors are excised, and sections are stained for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) to assess vessel density.[1]
-
Signaling Pathway: CDK5 in Angiogenesis
CDK5 plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of CDK5 by pyrazolo[4,3-d]pyrimidine derivatives can disrupt this process.
Caption: CDK5 signaling pathway in angiogenesis and its inhibition.
Microtubule Targeting Agents in Breast Cancer
Compound: Compound 9, a novel N1-methyl pyrazolo[4,3-d]pyrimidine.
Target: Tubulin polymerization. These agents bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules, which are essential for cell division and other cellular processes.[3]
In Vivo Model: Mouse xenograft model using MCF-7 breast cancer cells overexpressing βIII-tubulin (MCF-7 TUBB3), a mechanism of resistance to taxane-based chemotherapies.[3]
Efficacy Data: Compound 9 was significantly (P <0.0001) more effective than paclitaxel at reducing tumor growth in the MCF-7 TUBB3 xenograft model.[3]
| Treatment Group | Dose | Tumor Volume Reduction |
| Control | Vehicle | - |
| Paclitaxel | 10 mg/kg/week | Moderate |
| Compound 9 | 30 mg/kg (twice weekly) | Significant (P < 0.0001 vs. Paclitaxel) [3] |
Experimental Protocol: MCF-7 TUBB3 Xenograft Model
-
Animal Model: Athymic female mice (8 weeks old).[3]
-
Cell Line: MCF-7 breast cancer cells engineered to overexpress βIII-tubulin (MCF-7 TUBB3).
-
Tumor Induction: 10^7 cells per 100 µL Matrigel were implanted into the #4 mammary fat pad.[3]
-
Treatment: Mice were treated with compound 9 at its maximally tolerated dose (MTD) of 30 mg/kg twice weekly or with paclitaxel at its MTD of 10 mg/kg/week.[3]
-
Endpoint Analysis:
Signaling Pathway: Mechanism of Microtubule Targeting Agents
Microtubule targeting agents disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, leading to mitotic arrest and apoptosis.
Caption: Mechanism of microtubule polymerization inhibition.
II. Anti-Inflammatory Efficacy in Rheumatoid Arthritis
Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potent inhibitors of Janus kinases (JAKs), which are central to the signaling of pro-inflammatory cytokines involved in the pathogenesis of rheumatoid arthritis.
Target: Janus Kinase 3 (JAK3).
In Vivo Model: Rat adjuvant-induced arthritis (AIA) model.
Efficacy Data: Oral administration of peficitinib, a novel JAK inhibitor, dose-dependently suppressed paw swelling and bone destruction in the rat AIA model in both prophylactic and therapeutic settings.[4]
| Treatment Group | Dose | Effect on Paw Swelling |
| Control | Vehicle | Progressive swelling |
| Peficitinib | Dose-dependent | Significant inhibition [4] |
Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model
-
Animal Model: Lewis rats.[5]
-
Induction of Arthritis: A single subcutaneous injection of Freund's complete adjuvant containing Mycobacterium tuberculosis at the base of the tail or in a hind paw.[5][6]
-
Treatment: Oral administration of the JAK inhibitor (e.g., peficitinib) daily for a specified period after the onset of arthritis.[4][5]
-
Endpoint Analysis:
-
Clinical Scoring: Assessment of arthritis severity based on a clinical scoring system.
-
Paw Swelling: Measurement of paw volume using a plethysmometer.[5]
-
Histopathology: Histological examination of the joints to assess inflammation, cartilage damage, and bone erosion.
-
Signaling Pathway: JAK-STAT Signaling in Rheumatoid Arthritis
The JAK-STAT pathway is a critical signaling cascade for numerous pro-inflammatory cytokines that drive the pathology of rheumatoid arthritis.
Caption: JAK-STAT signaling pathway in rheumatoid arthritis.
III. Anti-Infective Efficacy in Visceral Leishmaniasis
Certain 6-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown promise as orally bioavailable agents for the treatment of visceral leishmaniasis, a parasitic disease.
In Vivo Model: Mouse model of visceral leishmaniasis (Leishmania donovani infection).
Efficacy Data: Oral administration of optimized 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine compounds demonstrated efficacy in a mouse model of visceral leishmaniasis.[7] Specific quantitative data on parasite load reduction from the abstracts is not detailed, but the studies highlight the potential of this scaffold for developing new oral treatments for this neglected tropical disease.[7]
Experimental Protocol: Mouse Model of Visceral Leishmaniasis
-
Animal Model: BALB/c mice.
-
Infection: Intravenous injection of Leishmania donovani amastigotes or promastigotes.
-
Treatment: Oral gavage of the test compounds for a specified duration.
-
Endpoint Analysis:
-
Parasite Burden: Quantification of the parasite load in the liver and spleen, typically expressed as Leishman-Donovan Units (LDU), which is determined by microscopic examination of Giemsa-stained tissue smears.[8]
-
IV. Other In Vivo Applications
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is further demonstrated by its application in other therapeutic areas.
Nrf2 Pathway Activation
A novel non-electrophilic pyrazolo[3,4-d]pyrimidine derivative, KKC080106, has been shown to activate the Nrf2 signaling pathway.[9] This pathway is a key regulator of cellular antioxidant responses and is a therapeutic target for neurodegenerative diseases. In a mouse model of Parkinson's disease, oral administration of KKC080106 protected dopaminergic neurons from degeneration and prevented motor deficits.[9]
Signaling Pathway: Nrf2-Keap1 Signaling
Under normal conditions, Nrf2 is targeted for degradation by Keap1. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes.
Caption: Nrf2-Keap1 signaling pathway activation.
V. Conclusion
The this compound scaffold and its related pyrazolopyrimidine cores represent a highly versatile platform for the development of novel therapeutics. The in vivo studies summarized in this guide demonstrate their efficacy in diverse and challenging disease models, including various cancers, rheumatoid arthritis, and visceral leishmaniasis. The detailed experimental protocols and descriptions of the underlying signaling pathways provide a solid foundation for researchers to build upon in their drug discovery and development efforts. Further investigation into the quantitative in vivo efficacy and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the promise of these compounds into clinical realities.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of spontaneous locomotor activity with JAK inhibition by JTE-052 in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Kinase Selectivity Profiling of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. This guide provides an in-depth overview of the kinase selectivity profiling of derivatives of the 1H-pyrazolo[4,3-d]pyrimidin-7-amine series, offering insights into their therapeutic potential and off-target effects.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the quantitative kinase inhibition data for representative this compound derivatives. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target Kinase | IC50 (nM) | Kinase Panel Screened | Reference |
| LGR6768 | CDK7 | <10 | 14 CDKs, 50 total kinases | [1][2] |
| CDK1 | >1000 | 14 CDKs | [1] | |
| CDK2 | >1000 | 14 CDKs | [1] | |
| CDK4 | >1000 | 14 CDKs | [1] | |
| CDK5 | >1000 | 14 CDKs | [1] | |
| CDK9 | >1000 | 14 CDKs | [1] | |
| Compound 51 | BRK/PTK6 | Low nM | 468 kinases | [3] |
| Other Kinases | >70% inhibition for some | 468 kinases | [3] | |
| Compound 24j | PLK4 | 0.2 | 35 kinases | [4] |
| Compound 12b | EGFRWT | 16 | Not specified | [5][6] |
| EGFRT790M | 236 | Not specified | [5][6] | |
| Compound 7n | FGFR1 | <50 | Not specified | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of kinase inhibitor selectivity. Below are generalized protocols for in vitro kinase assays, which can be adapted for specific kinases and compounds.
General In Vitro Kinase Assay Protocol (Radiometric Format)
This protocol is a common method for determining the potency of an inhibitor against a purified kinase.[8]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[8]
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[8]
-
In the wells of a microplate, add the kinase, the specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Luminescent Kinase Assay (e.g., ADP-Glo™)
This is a non-radiometric alternative that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase and substrate
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates suitable for luminescence measurements
Procedure:
-
Set up the kinase reaction in the wells of a white multi-well plate, including the kinase, substrate, ATP, and serially diluted test compound.
-
Incubate the plate at the optimal temperature for the kinase.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for the recommended time (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for the recommended time (e.g., 30 minutes at room temperature).
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition and IC50 values as described for the radiometric assay.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a typical workflow for kinase selectivity profiling.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Docking Analysis of Pyrazolopyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities. As a bioisostere of adenine, the core structure of ATP, pyrazolopyrimidine analogs have been extensively explored as competitive inhibitors for a myriad of enzymes, particularly protein kinases.[1] This technical guide provides an in-depth comparative analysis of molecular docking studies performed on various pyrazolopyrimidine analogs, targeting key proteins implicated in cancer and infectious diseases. We will delve into the specific interactions of these analogs with Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), PIM-1 Kinase, and the fungal enzyme 14-alpha demethylase. This guide aims to offer a comprehensive resource for researchers in the field of drug discovery and development, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways.
Comparative Docking Analysis
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. The following tables summarize the docking scores and key interactions of various pyrazolopyrimidine analogs against their respective protein targets, as reported in the literature.
Table 1: Docking Analysis of Pyrazolopyrimidine Analogs as CDK2 Inhibitors
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Roscovitine Analog 7a | CDK2 (2A4L) | -8.24 (GI50 MG-MID) | Leu83 | [2] |
| Roscovitine Analog 9c | CDK2 (2A4L) | -0.6 (GI50 MG-MID) | Leu83 | [2] |
| Pyrazolopyrimidine 14 | CDK2 (2A4L) | - (IC50 = 0.057 µM) | Leu83 | [3] |
| Pyrazolopyrimidine C3 | CDK2 | Not Specified | Not Specified | [4] |
| Pyrazolopyrimidine C7 | CDK2 | Not Specified | Not Specified | [4] |
Table 2: Docking Analysis of Pyrazolopyrimidine Analogs as EGFR Inhibitors
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazolopyrimidine 6a | EGFR (1M17) | - (IC50 = 0.163 µM) | Met769 | [5] |
| Pyrazolopyrimidine 6b | EGFR (1M17) | - (IC50 = 0.126 µM) | Met769 | [5] |
| Pyrazolopyrimidine 5i | EGFR (1M17) | - (IC50 = 0.3 µM) | Met769 | [6] |
| Pyrazolopyrimidine 8 | EGFRwt | -6.40 | Not Specified | |
| Pyrazolopyrimidine 12 | EGFRwt | Not Specified | Not Specified |
Table 3: Docking Analysis of Pyrazolopyrimidine Analogs as PIM-1 Kinase Inhibitors
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 5h | PIM-1 | - (IC50 = 0.60 µM) | Not Specified | [7][8] |
| Compound 6c | PIM-1 | - (IC50 = 0.67 µM) | Not Specified | [7][8] |
| Compound 50 | PIM-1 (4MBL) | Not Specified | Not Specified | [9] |
Table 4: Docking Analysis of Pyrazolopyrimidine Analogs as 14-alpha Demethylase Inhibitors
| Compound ID | Target Protein (PDB ID) | Docking Score (E-score) | Key Interacting Residues | Reference |
| Compound 5c | 14-alpha demethylase (4LXJ) | -8.15 | Not Specified | [10] |
| Compound 13d | 14-alpha demethylase (4LXJ) | -8.54 | Not Specified | [10] |
| Compound 10 | Sterol 14-alpha demethylase (5TZ1) | -10.20 | Not Specified | [11] |
| Compound 11 | Sterol 14-alpha demethylase (5TZ1) | -9.90 | Not Specified | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis, characterization, and biological evaluation of pyrazolopyrimidine analogs.
Synthesis of Pyrazolopyrimidine Analogs
General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives:
A common synthetic route involves the cyclocondensation of an aminopyrazole precursor with a suitable 1,3-dielectrophilic species. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid can yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one. Further modifications can be introduced at various positions of the pyrazolopyrimidine core.
-
Example Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis: A mixture of an appropriate aminopyrazole (1 mmol) and a β-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to afford the crude product. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).[12]
General Procedure for the Synthesis of 4-substituted amino-1H-pyrazolo[3,4-d]pyrimidines:
Starting from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a series of reactions including cyclization with formamide, chlorination with phosphoryl chloride, and subsequent nucleophilic substitution with various amines can be employed to synthesize a library of 4-substituted amino-1H-pyrazolo[3,4-d]pyrimidine analogs.
Molecular Docking Protocol
Software: AutoDock Vina, Schrödinger Suite (Glide), or MOE (Molecular Operating Environment) are commonly used for molecular docking studies.[13][14]
General Steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.[14]
-
Ligand Preparation: The 2D structures of the pyrazolopyrimidine analogs are drawn using a chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Grid Generation: A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Simulation: The prepared ligands are docked into the defined grid box of the receptor using the chosen docking algorithm. The docking software generates multiple binding poses for each ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking poses are visualized and analyzed to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. The docking scores are used to rank the compounds based on their predicted binding affinities.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyrazolopyrimidine analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: EGFR Signaling Pathway and Inhibition by Pyrazolopyrimidine Analogs.
Caption: CDK2 Signaling Pathway in Cell Cycle and its Inhibition.
Caption: PIM-1 Kinase Signaling Pathway and its Inhibition.
Experimental Workflows
Caption: A Typical Workflow for Molecular Docking Analysis.
Caption: General Workflow for Synthesis and Characterization.
Conclusion
This technical guide has provided a comparative overview of the molecular docking analysis of pyrazolopyrimidine analogs against several key therapeutic targets. The tabulated data offers a quick reference for comparing the binding affinities and interactions of different analogs, while the detailed experimental protocols serve as a practical guide for researchers. The signaling pathway diagrams and experimental workflows, rendered in Graphviz, offer a clear visual representation of the complex biological processes and experimental designs. The versatility of the pyrazolopyrimidine scaffold, coupled with the power of computational docking, continues to drive the discovery of novel and potent inhibitors for a range of diseases. This guide is intended to be a valuable resource for the scientific community, fostering further research and development in this exciting area of medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 7. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. preprints.org [preprints.org]
- 14. benchchem.com [benchchem.com]
Unveiling the Selectivity Profile of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine: A Technical Guide to Cross-Reactivity Studies
For Immediate Release
This technical guide provides an in-depth analysis of the cross-reactivity of compounds based on the 1H-Pyrazolo[4,3-d]pyrimidin-7-amine scaffold. Designed for researchers, scientists, and drug development professionals, this document outlines the kinase selectivity of this important chemical series, details the experimental methodologies for assessing off-target effects, and visualizes the key signaling pathways involved. Understanding the cross-reactivity of this scaffold is crucial for the development of selective and safe kinase inhibitors.
The 1H-Pyrazolo[4,3-d]pyrimidine core is a prevalent scaffold in the design of kinase inhibitors due to its structural similarity to the adenine base of ATP, enabling it to competitively bind to the ATP-binding site of a wide range of kinases.[1][2] While derivatives of this scaffold have shown high potency for specific targets, off-target activity is a common challenge that can lead to unforeseen side effects or provide opportunities for polypharmacology.[3][4] This guide summarizes publicly available data to build a comprehensive cross-reactivity profile.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity of various this compound derivatives against a panel of kinases. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), has been aggregated from multiple studies to provide a comparative overview. It is important to note that assay conditions can vary between studies, impacting the absolute IC50 values.
| Kinase Target Family | Kinase | Representative Derivative IC50 (nM) | Primary Cellular Function |
| Tyrosine Kinases | |||
| SRC | <1 - 21,700 | Cell proliferation, survival, and motility[5][6] | |
| ABL | >1000 | Cell differentiation, division, and adhesion[2] | |
| EGFR | 16 - 135 | Cell growth and proliferation[7] | |
| EGFR (T790M Mutant) | 236 | Acquired resistance to EGFR inhibitors | |
| BRK/PTK6 | Low Nanomolar | Promotion of metastasis[1] | |
| DDR1 | 44 | Cell growth and metastasis[8] | |
| FGFR1 | Low Nanomolar | Angiogenesis and cell proliferation | |
| VEGFR | Potent Inhibition | Angiogenesis[2] | |
| PDGFR | Potent Inhibition | Cell growth and division[2] | |
| Serine/Threonine Kinases | |||
| CDK2 | 0.36 µM (for a related pyrazolopyridine) | Cell cycle regulation (G1/S transition)[8][9] | |
| CDK7 | Nanomolar Range | Regulation of cell cycle and transcription[10][11] | |
| CDK9 | 1.8 µM (for a related pyrazolopyridine) | Transcriptional regulation[9] | |
| JAK3 | 0.1 | Immune response[12] | |
| mTOR | Potent Inhibition | Cell growth and proliferation[2] | |
| PI3K | Potent Inhibition | Cell growth, proliferation, and survival[2] | |
| BTK | Potent Inhibition | B-cell development and signaling[2] |
Key Signaling Pathways and Points of Inhibition
To visualize the biological context of on- and off-target inhibition by this compound derivatives, the following diagrams illustrate the major signaling pathways in which the targeted kinases operate.
Experimental Protocols for Cross-Reactivity Profiling
Accurate determination of a compound's selectivity is paramount. Below are generalized yet detailed protocols for key in vitro and cellular assays used to assess kinase inhibitor cross-reactivity.
In Vitro Biochemical Kinase Assay (Fluorescence-Based)
This protocol describes a common method for measuring direct kinase inhibition.[13]
Principle: The assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Luminescence is generated in a coupled reaction where the produced ADP is converted back to ATP, which is then used by luciferase to produce light.[14]
Materials:
-
Recombinant Kinase
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (this compound derivative)
-
Kinase buffer (e.g., HEPES, MgCl2, Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and the specific peptide substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Kinase Inhibition Assay (Target Engagement)
This protocol outlines a method to confirm that the inhibitor can bind to its target within a cellular context.[15]
Principle: A common method is the NanoBRET™ Target Engagement Assay. This assay measures the binding of an inhibitor to a target kinase that is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds to the kinase is used. When the inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[15]
Materials:
-
Cells expressing the target kinase-NanoLuc® fusion protein
-
NanoBRET™ tracer
-
Test compound
-
Cell culture medium
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Plating: Seed the cells in the assay plate and incubate to allow for attachment.
-
Compound Addition: Add a serial dilution of the test compound to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Signal Detection: Measure the BRET signal using a plate reader equipped with appropriate filters for the donor and acceptor wavelengths.
-
Analysis: Calculate the percent inhibition of the BRET signal for each compound concentration and determine the cellular IC50 value.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. However, as with many kinase inhibitor scaffolds, cross-reactivity is a key consideration. This guide provides a framework for understanding and evaluating the selectivity of these compounds. A thorough investigation of the cross-reactivity profile using the methodologies described herein is essential for the successful development of novel therapeutics with improved efficacy and safety profiles. By carefully characterizing the on- and off-target activities of these molecules, researchers can better predict their biological effects and advance the most promising candidates into further development.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. dau.url.edu [dau.url.edu]
- 10. researchgate.net [researchgate.net]
- 11. eatris.cz [eatris.cz]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolopyrimidine scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This mimicry allows compounds based on this core to effectively interact with a wide array of biological targets, particularly ATP-binding sites of kinases.[1] Within this class, the constitutional isomers pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine have emerged as "privileged scaffolds" in drug discovery, leading to the development of numerous clinical candidates and approved drugs.[2] This technical guide provides a comprehensive evaluation of these two isomeric cores, presenting their synthesis, biological activities, and relevant experimental protocols to aid researchers in the strategic design of novel therapeutics.
The pyrazolo[3,4-d]pyrimidine scaffold is arguably the more extensively studied of the two, having yielded a multitude of potent kinase inhibitors.[3] Its journey into clinical significance is highlighted by the FDA approval of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor for the treatment of B-cell malignancies.[1] This scaffold's versatility extends to the inhibition of various other kinases, including Src, Abl, EGFR, VEGFR, and CDKs, demonstrating its broad therapeutic potential in oncology and beyond.[3][4][5]
The pyrazolo[4,3-d]pyrimidine core, while less explored, has also demonstrated significant promise. Derivatives of this scaffold have been identified as potent microtubule targeting agents, CDK inhibitors, and anti-inflammatory agents.[6][7][8] Notably, certain pyrazolo[4,3-d]pyrimidine derivatives have shown potent anti-proliferative and anti-angiogenic activities, suggesting their potential as novel anticancer agents.[7]
This guide will delve into a comparative analysis of these two important scaffolds, offering a structured overview of their biological activities, detailed experimental methodologies for their synthesis and evaluation, and visual representations of key concepts to facilitate a deeper understanding of their potential in modern drug development.
Comparative Biological Activities
The following tables summarize the quantitative biological data for representative compounds from both scaffolds, highlighting their primary targets and inhibitory concentrations. It is crucial to note that these data are compiled from various studies and direct comparisons should be made with caution as experimental conditions may differ.
Table 1: Biological Activities of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound ID | Target(s) | IC50/GI50/EC50 | Cell Line(s) | Therapeutic Area |
| 9 | Tubulin Polymerization | IC50: 0.45 µM | MCF-7 | Cancer |
| 11 | Tubulin Polymerization | IC50: 0.42 µM | - | Cancer |
| 12 | Tubulin Polymerization | IC50: 0.49 µM | MCF-7 | Cancer |
| 13 | Tubulin Polymerization | IC50: 0.42 µM | MCF-7 | Cancer |
| Compound 9 | [3H]colchicine binding | >94% inhibition at 5 µM | - | Cancer |
| 2i | CDK2, CDK5, Aurora A | - | HCT-116 | Cancer |
| 4e | LPS-induced NO production | IC50: 2.64 µM | RAW264.7 | Inflammation |
| 5e | Cell Proliferation | IC50: 4.55 µM | Hepatoma (7402) | Cancer |
Data compiled from multiple sources.[6][7][8][9]
Table 2: Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target(s) | IC50/Ki | Cell Line(s) | Therapeutic Area |
| Ibrutinib (3) | BTK | IC50: 7.95 nM | - | Cancer |
| PP1 (1) | Src family kinases | - | - | Research Tool |
| PP2 (2) | Src family kinases | - | - | Research Tool |
| SI306 | c-Src | Ki: 0.13 µM | Glioblastoma | Cancer |
| Compound 33 | FLT3, VEGFR2 | - | MV4-11 (AML) | Cancer |
| Compound 23c | RET | - | BaF3/CCDC6-RET | Cancer |
| Compounds 33a,b | CDK2 | Comparable to olomoucine | - | Cancer |
| Compounds 14, 15 | CDK2/cyclin A2 | IC50: 0.057, 0.119 µM | MCF-7, HCT-116, HepG-2 | Cancer |
| Compound 7f | DHFR | - | MCF-7 | Cancer |
| Compound 12b | VEGFR-2 | IC50: 3.343 µM | MDA-MB-468, T-47D | Cancer |
Data compiled from multiple sources.[1][10][11][12][13][14][15][16]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores, along with key biological assays used to evaluate their activity.
Synthesis of the Pyrazolo[4,3-d]pyrimidine Scaffold
A general method for the synthesis of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines is outlined below.[8]
Step 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
-
To a solution of (ethoxymethylene)malononitrile in ethanol, add methylhydrazine.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Synthesis of 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
-
To a solution of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile in an appropriate solvent, add propylmalonyl dichloride.
-
Heat the reaction mixture under reflux for 8-12 hours.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the solid with the solvent and dry.
Step 3: Synthesis of 5,7-dichloro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine
-
Suspend the product from Step 2 in phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Reflux the mixture for 6-8 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Synthesis of 7-amino-substituted pyrazolo[4,3-d]pyrimidines
-
To a solution of the dichloro-intermediate from Step 3 in isopropanol, add the desired amine.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and collect the product by filtration.
-
Purify the product by recrystallization or column chromatography.
Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold
A common and versatile method for constructing the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-aminopyrazole-4-carbonitrile derivative.[17]
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol is refluxed for 2-4 hours.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The solid is washed with cold ethanol and dried.
Step 2: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
The 5-aminopyrazole-4-carbonitrile from Step 1 is heated in formamide at 180-200 °C for 4-6 hours.
-
The reaction mixture is cooled, and the resulting solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
Alternative Step 2: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
A solution of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in formic acid is refluxed for 6-8 hours.[17]
-
The mixture is cooled and poured into ice water.
-
The precipitate is filtered, washed with water, and dried.
Step 3: Chlorination and Subsequent Amination (if starting from the pyrimidinone)
-
The pyrimidinone from the alternative Step 2 is treated with refluxing phosphorus oxychloride to yield the 4-chloro derivative.
-
The 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is then reacted with a desired amine in a suitable solvent like isopropanol under reflux to yield the 4-amino derivative.
Key Biological Assay Protocols
1. Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate in an appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
2. Cell Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
-
3. Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
-
Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. A fluorescent reporter that binds to polymerized microtubules is used to track the process.
-
Procedure:
-
Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer on ice.
-
Add serial dilutions of the test compounds to a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin reaction mix to the wells.
-
Immediately begin monitoring the fluorescence intensity at 37°C over time using a fluorescence plate reader.
-
Analyze the kinetic data to determine the effect of the compounds on the rate and extent of tubulin polymerization.
-
4. Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique analyzes the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Treat the fixed cells with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Conclusion: A Comparative Outlook for Drug Development
Both the pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds represent highly valuable cores for the development of novel therapeutics. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established and clinically validated platform, particularly for the development of kinase inhibitors. Its extensive history in medicinal chemistry provides a rich foundation of structure-activity relationship (SAR) data, facilitating the rational design of new and improved inhibitors. The success of ibrutinib serves as a powerful testament to the therapeutic potential of this scaffold. However, challenges such as off-target effects and acquired resistance remain areas of active investigation.
The pyrazolo[4,3-d]pyrimidine scaffold, while less explored, offers exciting opportunities for discovering drugs with novel mechanisms of action. Its demonstrated activity as a microtubule targeting agent and a CDK inhibitor highlights its potential to address different facets of cancer biology. The distinct spatial arrangement of its nitrogen atoms compared to the [3,4-d] isomer can lead to unique binding interactions and potentially improved selectivity profiles for certain targets. Further exploration of this scaffold is warranted to fully unlock its therapeutic potential.
For drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. The wealth of existing data for the pyrazolo[3,4-d]pyrimidine core may expedite the early stages of drug discovery for kinase targets. Conversely, the pyrazolo[4,3-d]pyrimidine scaffold presents a less crowded intellectual property landscape and the potential for novel biological activities. Ultimately, a thorough understanding of the chemistry and biology of both scaffolds, as outlined in this guide, will empower researchers to make informed decisions in the pursuit of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
in vivo validation of in vitro results for pyrazolopyrimidine compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo validation of in vitro findings for pyrazolopyrimidine compounds, a promising class of molecules in cancer therapy. Pyrazolopyrimidines have demonstrated significant potential as kinase inhibitors, and this document outlines the methodologies and data supporting their transition from laboratory research to preclinical evaluation.
Introduction to Pyrazolopyrimidine Compounds
Pyrazolopyrimidines are heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents.[1][2] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3] By competing with ATP for the binding site on these kinases, pyrazolopyrimidine derivatives can effectively block downstream signaling, leading to the inhibition of cancer cell proliferation and survival.[2][3] This guide focuses on two prominent classes of pyrazolopyrimidine-based kinase inhibitors: mTOR and B-Raf inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative pyrazolopyrimidine compounds targeting the mTOR and B-Raf signaling pathways.
Table 1: In Vitro and In Vivo Efficacy of the mTOR Inhibitor WYE-125132
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro | |||
| mTOR Kinase IC50 | 0.19 ± 0.07 nM | Enzyme Assay | [4][5] |
| Selectivity vs. PI3Ks | >5,000-fold | Enzyme Assay | [4] |
| In Vivo | |||
| Tumor Growth Inhibition | Dose-dependent | MDA-MB-361 (Breast Cancer) Xenograft | [6] |
| Tumor Regression | Substantial at optimal doses | MDA-MB-361 (Breast Cancer) & A549 (Lung Cancer) Xenografts | [4] |
| Complete Tumor Regression | With Bevacizumab co-administration | A498 (Renal Cancer) Xenograft | [4] |
Table 2: In Vitro and In Vivo Efficacy of Indazolylpyrazolopyrimidine B-Raf Inhibitors
| Compound | B-RafV600E IC50 | Cellular Assay IC50 | In Vivo Efficacy | Reference |
| Lead Compound | Potent (Type I inhibitor) | Not specified | Excellent antitumor efficacy in B-Raf mutant xenograft models | [2][3] |
| Pyrazolopyridine 17 | Potent | Not specified | Inhibited tumor growth in a B-RafV600E driven mouse xenograft model | [7] |
| Pyrazolopyridine 19 | Potent | Not specified | Inhibited tumor growth in a B-RafV600E driven mouse xenograft model | [7] |
Signaling Pathways and Mechanism of Action
The diagrams below, generated using Graphviz, illustrate the signaling pathways targeted by pyrazolopyrimidine inhibitors and their mechanism of action.
Figure 1: mTOR Signaling Pathway Inhibition by Pyrazolopyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IC50 Values of Novel Pyrazolopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of recently developed novel pyrazolopyrimidine derivatives, focusing on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and key oncogenic kinases. The information is presented to facilitate comparative analysis and aid in the strategic development of new therapeutic agents. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to provide a thorough understanding of the evaluation and mechanism of action of these compounds.
Data Presentation: Comparative IC50 Values
The following tables summarize the IC50 values of various pyrazolopyrimidine derivatives, categorized by their core structure and biological target. This structured presentation allows for a clear comparison of the potency and selectivity of these novel compounds.
1.1. Pyrazolo[3,4-d]pyrimidine Derivatives: Anticancer and Kinase Inhibitory Activities
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its structural similarity to adenine, enabling it to compete for the ATP-binding site of various kinases.[1]
Table 1: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | HT1080 | 96.25 | [2] |
| Hela | 74.8 | [2] | |
| Caco-2 | 76.92 | [2] | |
| A549 | 148 | [2] | |
| Compound 7 | Hela | 43.75 | [2] |
| HT1080 | 17.50 | [2] | |
| Caco-2 | 73.08 | [2] | |
| A549 | 68.75 | [2] | |
| SI-83 | Human osteosarcoma cells | 12 | [3] |
| Compound 12b | MDA-MB-468 | 3.343 | [4] |
| T-47D | 4.792 | [4] | |
| Compound 12c (vs. Renal Cancer) | UO-31 | 0.87 | |
| S7 | Daoy (Medulloblastoma) | 6.24 | [5] |
| D283-MED (Medulloblastoma) | 14.16 | [5] | |
| S29 | Daoy (Medulloblastoma) | 1.72 | [5] |
| D283-MED (Medulloblastoma) | 4.89 | [5] | |
| SI163 | Daoy (Medulloblastoma) | 3.5 | [5] |
| D283-MED (Medulloblastoma) | 1.74 | [5] |
Table 2: Kinase Inhibitory IC50 Values of Pyrazolo[3,4-d]pyrimidine and Related Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 15 | CDK2/cyclin A2 | 0.061 | [1][6] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [7] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [7] |
| Compound 4 | EGFR | 0.054 | [8][9] |
| Compound 15 | EGFR | 0.135 | [8][9] |
| Compound 16 | EGFR | 0.034 | [8][9] |
| Compound 11a | Src | <0.0005 | [10][11] |
| Compound 4 | Src | 24.7 | [12] |
| Compound 6 | Src | 21.7 | [12] |
1.2. Pyrazolo[1,5-a]pyrimidine Derivatives: Anticancer and Kinase Inhibitory Activities
Pyrazolo[1,5-a]pyrimidines represent another important class of heterocyclic compounds with demonstrated potential as protein kinase inhibitors in cancer therapy.[13]
Table 3: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7d | HepG2 | 24.24 | [14] |
| MCF-7 | 14.12 | [14] | |
| A549 | 30.03 | [14] | |
| Caco2 | 29.27 | [14] | |
| Compound 10b | HepG2 | 17.12 | [14] |
| MCF-7 | 10.05 | [14] | |
| A549 | 29.95 | [14] | |
| Caco2 | 25.24 | [14] | |
| Compound 7 | MCF-7 | 3.25 | |
| Compound 22 | U-251 MG (Glioblastoma) | <20 | [15] |
Table 4: Kinase Inhibitory IC50 Values of Pyrazolo[1,5-a]pyrimidine and Related Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 4 | CDK2/cyclin A2 | 0.24 | [16] |
| Compound 1 | CDK2/cyclin A2 | 0.57 | [16] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | [16] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [16] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | [16] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the novel pyrazolopyrimidine derivatives.
2.1. General Synthesis of Pyrazolopyrimidine Derivatives
The synthesis of pyrazolopyrimidine derivatives often involves the cyclocondensation of an aminopyrazole with a 1,3-dielectrophilic species. For instance, 5-aminopyrazoles can be reacted with β-diketones or their equivalents to form the pyrimidine ring. The specific substituents on the final pyrazolopyrimidine molecule are determined by the choice of starting materials and subsequent chemical modifications.
2.2. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition and Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2.3. In Vitro Kinase Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture includes the kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.
-
ATP Detection: After incubation, a reagent such as ADP-Glo™ is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
2.4. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest for a specified time. After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A to prevent the staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. From this histogram, the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be quantified.
2.5. Apoptosis Detection by Western Blotting
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
-
Protein Extraction: Cells are treated with the test compound, and then cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the apoptosis-related proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The expression levels of the target proteins are typically normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazolopyrimidine derivatives and a typical experimental workflow for their evaluation.
References
- 1. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolopyrimidine and Pyrrolopyrimidine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive head-to-head comparison of two prominent classes of kinase inhibitors: pyrazolopyrimidines and pyrrolopyrimidines. Both scaffolds serve as privileged structures in medicinal chemistry, demonstrating significant potential in the development of targeted therapies for a range of diseases, particularly cancer. This document delves into their structure-activity relationships, inhibitory profiles against key oncogenic kinases, and the experimental methodologies employed in their evaluation.
Introduction to Pyrazolopyrimidine and Pyrrolopyrimidine Scaffolds
Pyrazolopyrimidine and pyrrolopyrimidine cores are heterocyclic compounds that act as bioisosteres of adenine, the purine base in ATP. This structural mimicry allows them to competitively bind to the ATP-binding site of a wide array of protein kinases, thereby inhibiting their catalytic activity.[1] The versatility of these scaffolds allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
Pyrazolopyrimidines , specifically the 1H-pyrazolo[3,4-d]pyrimidine isomer, have been extensively explored as kinase inhibitors.[3] This scaffold is a key component of several clinically investigated and approved drugs.[1]
Pyrrolopyrimidines , particularly the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, also represent a significant class of kinase inhibitors.[4] Their structural similarity to purines provides a robust framework for designing potent and selective inhibitors.[5]
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50) of representative pyrazolopyrimidine and pyrrolopyrimidine inhibitors against key cancer-related kinases: Src, Cyclin-Dependent Kinase 2 (CDK2), and Janus Kinases (JAKs).
Src Kinase Inhibitors
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis.[1] Their aberrant activation is frequently observed in various cancers.[6]
| Scaffold | Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50/EC50 (µM) | Reference |
| Pyrazolopyrimidine | eCF506 | SRC | <0.5 | MDA-MB-231 | - | [6][7] |
| Pyrazolopyrimidine | SI-388 | Src | - | Glioblastoma cells | - | [8] |
| Pyrrolopyrimidine | PP2 | Src family kinases | - | K-562, Meg-01 | Growth arrest | [9] |
| Pyrrolopyrimidine | A-419259 | Src family kinases | - | K-562, Meg-01 | Growth arrest | [9] |
| Pyrrolopyrimidine | Compound 8h | Src | - | U87 | 7.1 | [10] |
CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[2] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[11]
| Scaffold | Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50/EC50 (µM) | Reference |
| Pyrazolopyrimidine | Compound 14 | CDK2/cyclin A2 | 57 | - | - | [12] |
| Pyrazolopyrimidine | Compound 13 | CDK2/cyclin A2 | 81 | - | - | [12] |
| Pyrazolopyrimidine | Compound 15 | CDK2/cyclin A2 | 119 | - | - | [12] |
| Pyrazolopyrimidine | Compound 17 | CDK2 | 190 | - | - | [11] |
| Pyrazolopyrimidine | 4k (BS-194) | CDK2 | 3 | Multiple cancer cell lines | Mean GI50 = 0.28 | [13] |
| Pyrrolopyrimidine | Compound 5k | CDK2 | 204 | HepG2 | - | [14] |
| Pyrrolopyrimidine | Compound 2g | CDK1, 2, 4, 9 | - | PDAC cell lines | - | [15] |
JAK Kinase Inhibitors
The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are integral to immunity and hematopoiesis.[16] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[17]
| Scaffold | Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50/EC50 (µM) | Reference |
| Pyrazolopyrimidine | Compound 7j | Jak2 | - | SET2 | - | [16] |
| Pyrazolopyrimidine | Compound 31 | JAK3 | 6.2 | T cell cancer lines | - | [18] |
| Pyrrolopyrimidine | Compound 23a | JAK1 | 72 | - | - | [19] |
| Pyrrolopyrimidine | Compound 12a | JAK1 | 12.6 | RAW264.7 | 143.3 | [20] |
| Pyrrolopyrimidine | Compound 15d | JAK1/2/3 | - | MDA-MB-231 | - | [17] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the inhibitors' mechanisms of action and the methods used for their characterization.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by pyrazolopyrimidine and pyrrolopyrimidine inhibitors.
Experimental Workflow Diagrams
The following diagrams outline typical workflows for evaluating kinase inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolopyrimidine and pyrrolopyrimidine inhibitors.
General Synthesis of Pyrazolopyrimidine and Pyrrolopyrimidine Cores
4.1.1. Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidine Core
A common method for the synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core involves the cyclocondensation of a 5-amino-1H-pyrazole-4-carbonitrile derivative with a suitable one-carbon synthon, such as formamide or orthoformates.[21]
-
Step 1: Synthesis of 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile: This intermediate is typically prepared by the reaction of a substituted hydrazine with ethoxymethylenemalononitrile.
-
Step 2: Cyclization: The 5-aminopyrazole-4-carbonitrile is heated with an excess of formamide or a trialkyl orthoformate in the presence of an acid catalyst to yield the 1H-pyrazolo[3,4-d]pyrimidine core.
4.1.2. Synthesis of the 7H-Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold can be synthesized through various routes, often starting from a substituted pyrimidine.[22]
-
Step 1: Synthesis of a 4-amino-5-halopyrimidine: A common starting material is a pyrimidine ring with an amino group at position 4 and a halogen at position 5.
-
Step 2: Sonogashira Coupling and Cyclization: The 5-halopyrimidine undergoes a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring fused to the pyrimidine.[23]
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[24]
-
Materials:
-
Recombinant kinase enzyme
-
Substrate (peptide or protein)
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the kinase and substrate to the wells of the 384-well plate.
-
Add the test compounds to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[25]
-
Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.[26]
-
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for the substrate of interest
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Detection reagents (e.g., chemiluminescent substrate for Western blotting or TMB for ELISA)
-
Instrumentation for detection (e.g., Western blot imaging system or plate reader)
-
-
Procedure:
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of the target substrate using either Western blotting or ELISA with phospho-specific antibodies.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
For ELISA, use a sandwich or direct ELISA format with plates coated with a capture antibody and detect with a phospho-specific antibody.
-
Quantify the signal and normalize the phosphorylated protein levels to the total protein levels.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the EC50 value.[27]
-
Conclusion
Both pyrazolopyrimidine and pyrrolopyrimidine scaffolds have proven to be highly versatile and effective frameworks for the development of potent and selective kinase inhibitors. The choice between these two cores depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for a particular therapeutic application. The data and protocols presented in this guide offer a foundational resource for researchers to conduct their own comparative analyses and to advance the design and development of novel kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsred.com [ijsred.com]
- 6. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 9. Selective pyrrolo-pyrimidine inhibitors reveal a necessary role for Src family kinases in Bcr-Abl signal transduction and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for confirming the target engagement of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine compounds within a cellular context. The ability to definitively show that a compound interacts with its intended molecular target is a critical step in the drug discovery and development process, providing confidence in the mechanism of action and guiding lead optimization. This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to facilitate the design and execution of robust target engagement studies.
The 1H-Pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors. While the specific targets for derivatives of this compound can vary, this guide will focus on general techniques applicable to this class of compounds, often targeting protein kinases.
Core Methodologies for Target Engagement
Several orthogonal methods should be employed to build a strong case for on-target activity. These can be broadly categorized into direct and indirect measures of target engagement.
Direct Target Engagement Assays: These methods provide direct evidence of the physical interaction between the compound and its target protein.
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in its melting temperature (Tm).[1][2][3] By heating intact cells or cell lysates treated with the compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be detected, indicating target engagement.[1][4]
-
Biochemical Assays: These in vitro assays utilize purified recombinant protein to quantify the direct inhibitory effect of a compound on its enzymatic activity.[5] For kinase targets, this typically involves measuring the inhibition of substrate phosphorylation. While not a cellular assay, it is a crucial first step to determine direct binding and potency.
Indirect Target Engagement Assays: These methods measure the downstream consequences of the compound binding to its target, providing functional evidence of target modulation in a cellular context.
-
Western Blotting for Downstream Signaling: If the target is a kinase, its inhibition will lead to a decrease in the phosphorylation of its downstream substrates. Western blotting with phospho-specific antibodies is a widely used method to quantify these changes, providing evidence of target engagement in a physiological setting.[6][7]
-
Cellular Phenotypic Assays: While more distal, observing a relevant cellular phenotype, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell migration, can provide corroborating evidence for target engagement, especially when correlated with direct binding data.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol is adapted from established CETSA methodologies.[1][2][3][8]
Objective: To determine if the this compound compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cell line expressing the target protein of interest
-
This compound compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific to the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of the compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein amounts and analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.[4]
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
In Vitro Kinase Assay Protocol
Objective: To determine the direct inhibitory effect of the this compound compound on the enzymatic activity of the purified target kinase.
Materials:
-
Recombinant active target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
Kinase reaction buffer
-
This compound compound
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or luminescence-based ATP detection kit)
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant kinase, the compound at various concentrations, and the specific substrate in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a specified time.
-
Stop Reaction: Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Detection: Quantify the amount of substrate phosphorylation. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the incorporated radioactivity. For luminescence-based assays (e.g., Kinase-Glo®), measure the remaining ATP, which is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: In Vitro Kinase Assay Experimental Workflow.
Western Blot Protocol for Downstream Signaling
Objective: To assess the inhibition of target kinase activity in cells by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
This compound compound
-
Stimulant (if required to activate the pathway, e.g., growth factor)
-
Cell lysis buffer
-
Primary antibodies (phospho-specific for the substrate and total protein for loading control)
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents as described for CETSA
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with the compound at various concentrations for 1-2 hours.
-
Pathway Stimulation: If necessary, stimulate the signaling pathway with an appropriate agonist for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification and Western Blotting: Determine protein concentrations, normalize samples, and perform SDS-PAGE and Western blotting.
-
Antibody Incubation: Probe the membrane with a phospho-specific antibody for the downstream substrate. Subsequently, strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities of the phosphorylated substrate and normalize to the total substrate and/or loading control. Calculate the IC50 for the inhibition of substrate phosphorylation in the cellular context.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: In Vitro and Cellular Potency of a Hypothetical this compound Compound
| Assay Type | Target/Substrate | Metric | Value (nM) |
| In Vitro Kinase Assay | Target Kinase X | IC50 | 50 |
| Cellular Phosphorylation Assay | Phospho-Substrate Y | IC50 | 250 |
| Cellular Proliferation Assay | Cell Line Z | GI50 | 500 |
Signaling Pathway Visualization
The this compound scaffold is often associated with the inhibition of protein kinases that are key nodes in signaling pathways. For example, many pyrazolopyrimidine derivatives target kinases in the PI3K/Akt/mTOR or MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival.
Caption: General Kinase Inhibitor Signaling Pathway.
By employing a combination of these robust experimental methodologies, researchers can confidently confirm and characterize the target engagement of this compound derivatives in a cellular setting, a critical step towards validating their therapeutic potential.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. Target Engagement Assay Services [conceptlifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
An In-depth Technical Guide to the Analysis of Pyrazolopyrimidine Binding to Mutant Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the interaction between pyrazolopyrimidine-based inhibitors and clinically relevant mutant kinases. It details the underlying signaling pathways, experimental methodologies for characterization, and quantitative binding data, offering a core resource for researchers in oncology and drug discovery.
Introduction to Pyrazolopyrimidines and Mutant Kinases
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors.[1] This is due to its bioisosteric relationship with adenine, enabling it to effectively compete with ATP for binding to the kinase active site.[1] Protein kinases are crucial regulators of cellular signaling, and their aberrant activation through mutation is a hallmark of many cancers.[2] Consequently, targeting these mutant kinases with small molecule inhibitors like pyrazolopyrimidines is a cornerstone of modern targeted cancer therapy.[2][3]
This guide focuses on the interaction of pyrazolopyrimidine inhibitors with key mutant kinases implicated in various malignancies, including:
-
EGFR (Epidermal Growth Factor Receptor): Mutations such as T790M confer resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[4][5]
-
BCR-Abl (Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1): The T315I "gatekeeper" mutation in chronic myeloid leukemia (CML) renders the kinase resistant to most approved inhibitors.[6][7]
-
BRAF (B-Raf Proto-Oncogene, Serine/Threonine Kinase): The V600E mutation leads to constitutive activation of the MAPK pathway and is prevalent in melanoma and other cancers.[8][9]
-
Src (Proto-Oncogene Tyrosine-Protein Kinase Src): While not always mutated, its overexpression and activation are linked to tumorigenesis and metastasis in various cancers.[10][11]
-
JAK2 (Janus Kinase 2): The V617F mutation is a driver in myeloproliferative neoplasms.[12][13]
Understanding the binding kinetics, affinity, and cellular effects of pyrazolopyrimidine inhibitors against these mutant kinases is critical for the development of more effective and durable cancer therapies.
Signaling Pathways of Key Mutant Kinases
The constitutive activation of mutant kinases leads to the dysregulation of downstream signaling pathways that control cell proliferation, survival, and differentiation. Below are simplified diagrams of these critical pathways.
Quantitative Data on Pyrazolopyrimidine Inhibitor Binding
The potency and selectivity of pyrazolopyrimidine inhibitors are determined through various biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors against wild-type and mutant kinases.
Table 1: EGFR Inhibition Data
| Compound/Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| Compound 7e | EGFR-WT | Kinase Assay | 129 | [5] |
| EGFR-T790M | Kinase Assay | 75 | [5] | |
| Compound 6c | EGFR-WT | Kinase Assay | 152 | [5] |
| EGFR-T790M | Kinase Assay | 98 | [5] | |
| Compound 4k | EGFR-WT | Kinase Assay | 51 | [14] |
| EGFR-T790M | Kinase Assay | 21 | [14] | |
| Lapatinib | EGFR-WT | Kinase Assay | 56 | [5] |
| EGFR-T790M | Kinase Assay | 38 | [5] |
Table 2: Src and Abl Inhibition Data
| Compound/Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| PP1 | Src | Kinase Assay | 170 | [10][15] |
| 11a (eCF506) | Src | Kinase Assay | < 0.5 | [10][16] |
| Abl | Kinase Assay | > 500 | [10][16] | |
| 12d | Src | Kinase Assay | 0.8 | [10][15] |
| 12e | Src | Kinase Assay | 0.9 | [10][15] |
Table 3: BRAF Inhibition Data
| Compound/Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| Compound 17 | BRAF V600E | Kinase Assay | 3.4 | [8] |
| Cell-based | 28 | [8] | ||
| Compound 19 | BRAF V600E | Kinase Assay | 3.2 | [8] |
| Cell-based | 21 | [8] |
Table 4: JAK2 Inhibition Data
| Compound/Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| Compound 7j | JAK2 | Kinase Assay | 3 | [12] |
| JAK1 | Kinase Assay | 1,200 | [12] | |
| JAK3 | Kinase Assay | 1,000 | [12] | |
| TYK2 | Kinase Assay | 100 | [12] |
Experimental Protocols
Detailed and robust experimental design is crucial for the accurate assessment of inhibitor performance. The following sections provide synthesized protocols for key assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ or TR-FRET)
This assay quantifies the catalytic activity of a kinase by measuring the amount of ADP produced or the phosphorylation of a substrate.
Objective: To determine the IC50 value of a pyrazolopyrimidine inhibitor against a target kinase.
Materials:
-
Recombinant wild-type and/or mutant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Km for the kinase)
-
Test inhibitor (serially diluted)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ TR-FRET reagents)
-
384-well assay plates (white, opaque for luminescence; black for TR-FRET)
-
Plate reader (luminometer or TR-FRET capable)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these into the kinase assay buffer to achieve the final desired concentrations (typically with a final DMSO concentration ≤1%).
-
Kinase Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase enzyme solution to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiation of Kinase Reaction:
-
Add a solution containing the substrate and ATP to all wells to start the reaction.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature or 30°C.
-
-
Detection:
-
For ADP-Glo™: Add the ADP-Glo™ Reagent to deplete unused ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[17]
-
For TR-FRET: Add a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction. The antibody binds to the phosphorylated substrate, bringing the terbium donor and a fluorescein acceptor on the substrate into close proximity, generating a FRET signal.[14]
-
-
Data Acquisition: Read the plate on a luminometer or TR-FRET plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Binding Affinity Assays
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an inhibitor binding to a kinase.
Materials:
-
Purified kinase protein
-
Test inhibitor
-
Identical, degassed buffer for both protein and inhibitor
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified kinase and dissolve the inhibitor in the same buffer to minimize heats of dilution.[19]
-
Accurately determine the concentrations of both the kinase and the inhibitor.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe. The inhibitor concentration should typically be 10-20 times that of the protein.[20]
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor solution into the sample cell while maintaining a constant temperature.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm (heat change per mole of injectant vs. molar ratio).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH. ΔS can be calculated from the Gibbs free energy equation.[21]
-
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[8]
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of an inhibitor-kinase interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified kinase protein
-
Test inhibitor (serially diluted)
-
Immobilization and running buffers
Procedure:
-
Kinase Immobilization:
-
Binding Measurement:
-
Inject a series of concentrations of the test inhibitor over the kinase and reference surfaces at a constant flow rate. This is the "association phase."
-
Switch back to a flow of running buffer to monitor the "dissociation phase."
-
-
Surface Regeneration: If the inhibitor binds tightly, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound inhibitor before the next injection cycle.[22]
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from all inhibitor concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the KD (kd/ka).
-
Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target mutant kinase.
Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 of an inhibitor in a cellular context.
Materials:
-
Cancer cell line expressing the mutant kinase of interest
-
Complete cell culture medium
-
Test inhibitor (serially diluted)
-
96-well clear or opaque-walled cell culture plates
-
Detection reagent (e.g., MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (typically 72 hours) at 37°C in a 5% CO₂ incubator.
-
Detection:
-
For MTT: Add MTT solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO) to dissolve the crystals.[13][23]
-
For CellTiter-Glo®: Add the CellTiter-Glo® Reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[24]
-
-
Data Acquisition: Measure the absorbance (MTT) at 570 nm or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percent viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the GI50 or IC50 value.
Visualizing Workflows and Logical Relationships
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. SPR Kinase Assay Support - Carna Biosciences, Inc. [carnabio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioradiations.com [bioradiations.com]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 21. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
